2-Chloro-5-fluorobenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXQYXXJBMILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469466 | |
| Record name | 2-Chloro-5-fluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108662-49-3 | |
| Record name | 2-Chloro-5-fluorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-5-fluorobenzimidazole, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the crucial precursor, 4-fluoro-1,2-phenylenediamine. This is followed by a two-part second step: the cyclization of 4-fluoro-1,2-phenylenediamine with urea to form the intermediate 5-fluoro-1H-benzo[d]imidazol-2(3H)-one, and the subsequent chlorination of this intermediate to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine
This precursor can be synthesized from 4-fluoroaniline in a three-step process involving nitration, deacetylation, and reduction.
2.1. Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide
-
Reaction: Acetylation of 4-fluoroaniline followed by nitration.
-
Procedure:
-
In a suitable reaction vessel, a mixture of 600 mL of acetic anhydride and 200 mL of glacial acetic acid is cooled to below 0°C with mechanical stirring.[1]
-
A solution of 150 g (1.35 mol) of 4-fluoroaniline in 100 mL of glacial acetic acid is added gradually, maintaining the temperature below 0°C.[1]
-
After stirring for 30 minutes, a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid is added dropwise, keeping the temperature between 0-5°C.[1]
-
The reaction is monitored by Thin Layer Chromatography (TLC) for completion.
-
The reaction mixture is then poured into 2000 mL of ice water, leading to the precipitation of a solid.[1]
-
The solid is collected by filtration and dried to obtain N-(4-fluoro-2-nitrophenyl)acetamide.
-
2.2. Synthesis of 4-Fluoro-2-nitroaniline
-
Reaction: Hydrolysis of the acetamide group.
-
Procedure:
-
To a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid.[1]
-
The mixture is heated to reflux and maintained for 30 minutes, with reaction progress monitored by TLC.[1]
-
After completion, the reaction mixture is poured into 2000 mL of ice water to precipitate the product.[1]
-
The precipitate is filtered and washed with a sodium carbonate solution until neutral, followed by washing with water.[1]
-
The resulting solid is dried to yield 4-fluoro-2-nitroaniline.[1]
-
2.3. Synthesis of 4-Fluoro-1,2-phenylenediamine
-
Reaction: Reduction of the nitro group.
-
Procedure:
-
In a 2000 mL reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.[1]
-
The vessel is purged with hydrogen gas, and the reaction is carried out under a hydrogen atmosphere (1.0 MPa) at room temperature for 8 hours.[1]
-
Upon completion, the mixture is filtered to remove the Raney nickel catalyst.[1]
-
The ethanol is removed from the filtrate by distillation under reduced pressure to yield 4-fluoro-1,2-phenylenediamine as a solid.[1]
-
| Step | Starting Material | Product | Yield (%) | Melting Point (°C) |
| 2.1 | 4-Fluoroaniline | N-(4-fluoro-2-nitrophenyl)acetamide | 83.9 | 75-76 |
| 2.2 | N-(4-fluoro-2-nitrophenyl)acetamide | 4-Fluoro-2-nitroaniline | 89.6 | 95-97 |
| 2.3 | 4-Fluoro-2-nitroaniline | 4-Fluoro-1,2-phenylenediamine | 91.3 | 97-98 |
Table 1: Summary of quantitative data for the synthesis of 4-Fluoro-1,2-phenylenediamine.[1]
Step 2: Synthesis of this compound
2.4. Synthesis of 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one
-
Reaction: Cyclization of 4-fluoro-1,2-phenylenediamine with urea.
-
Procedure:
-
A mixture of 4-fluoro-1,2-phenylenediamine (0.1 mol) and urea (0.2 mol) is heated in a reaction vessel.
-
The temperature is gradually raised to and maintained at 170°C for approximately 3 hours.
-
The reaction mixture is then cooled to about 70°C.
-
A solution of 2N aqueous sodium hydroxide is added, and the mixture is stirred for 30 minutes.
-
The mixture is filtered, and the filtrate is acidified with acetic acid to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to give 5-fluoro-1H-benzo[d]imidazol-2(3H)-one. (Note: This is a general procedure adapted from the synthesis of a similar compound, and optimization may be required.)
-
2.5. Synthesis of this compound
-
Reaction: Chlorination of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one.
-
Procedure:
-
In a pressure vessel, a mixture of 5-fluoro-1H-benzo[d]imidazol-2(3H)-one (0.1 mol) and phosphorus oxychloride (POCl3) (0.3 mol) is prepared.
-
The vessel is sealed, and the mixture is heated to a temperature between 70°C and 130°C.[2] The reaction can be carried out under the resulting autogenous pressure.
-
The reaction is maintained at this temperature for several hours until completion, which can be monitored by TLC.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound. (Note: This procedure is based on the chlorination of a similar benzimidazolone derivative and may require optimization for this specific substrate.)[2]
-
| Step | Starting Material | Product | Reagents |
| 2.4 | 4-Fluoro-1,2-phenylenediamine | 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one | Urea |
| 2.5 | 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one | This compound | Phosphorus oxychloride (POCl3) |
Table 2: Reactants for the final two steps of the synthesis.
Logical Workflow Diagram
Caption: Logical workflow for the synthesis of this compound.
Conclusion
The described synthetic pathway offers a reliable method for the laboratory-scale production of this compound. The procedures are based on established chemical transformations and utilize readily available reagents. For optimal results, particularly in the final two steps, empirical optimization of reaction conditions such as temperature, reaction time, and purification methods is recommended. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of this and related benzimidazole derivatives for applications in drug discovery and development.
References
The Diverse Biological Activities of 2-Chloro-5-fluorobenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Within this important class of heterocyclic compounds, 2-Chloro-5-fluorobenzimidazole derivatives have emerged as a subject of significant interest due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as antimicrobial, anticancer, and antiviral agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route often starts with the appropriate substituted o-phenylenediamine. For instance, 5-Chloro-4-fluoro-2-nitro-phenylamine can be synthesized and subsequently used as a key intermediate.[1] The synthesis of various benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
A general synthesis pathway is illustrated below:
Antiviral Activity
Certain benzimidazole derivatives have shown notable antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[2] The ribonucleosides of dihalobenzimidazoles have been a primary focus of this research. The order of activity against HCMV has been reported as I ≈ Br ≈ Cl >> F > H = CH3.[2] However, this activity is often accompanied by cytotoxicity.
| Compound | Virus | IC50 (µM) | Cytotoxicity (IC50, µM) | Reference |
| 2-Chloro-5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~4 | Not specified | [2] |
| 2-Chloro-5,6-diiodo-1-β-D-ribofuranosylbenzimidazole | HCMV | ~2 | 10-20 | [2] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | 2.9 | >100 | [3] |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | ~0.7 | >100 | [3] |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HCMV | 42 | In the same dose range | [3] |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HSV-1 | 30 | In the same dose range | [3] |
Anticancer Activity
The antiproliferative properties of benzimidazole derivatives have been investigated against various human cancer cell lines. Some compounds have demonstrated significant cytotoxic activity. For instance, novel benzimidazole-triazole hybrids have been identified as potential multi-target anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | Not specified | >50 | [1] |
| Benzimidazole-triazole hybrid 5a | HepG-2 | 13.59 | [4] |
| Benzimidazole-triazole hybrid 5a | HCT-116 | 18.67 | [4] |
| Benzimidazole-triazole hybrid 5a | MCF-7 | 9.39 | [4] |
| Benzimidazole-triazole hybrid 5a | HeLa | 8.70 | [4] |
| Benzimidazole-triazole hybrid 6g | HCT-116 | 11.72 | [4] |
| Benzimidazole-triazole hybrid 6g | MCF-7 | 14.69 | [4] |
| Benzimidazole-triazole hybrid 6g | HepG-2 | 18.31 | [4] |
Antimicrobial Activity
Benzimidazole derivatives have a long history as antimicrobial agents. The introduction of a fluorine atom at the 5-position and a chlorine atom at the 2-position can modulate this activity.
Antibacterial Activity
Several novel benzimidazole derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Activity | Reference |
| 2, 5 di-substituted benzimidazole derivatives | Proteus vulgaris | Good | [5] |
| 2, 5 di-substituted benzimidazole derivatives | Klebsiella pneumonia | Good | [5] |
| 2, 5 di-substituted benzimidazole derivatives | Bacillus cereus | Good | [5] |
| 2, 5 di-substituted benzimidazole derivatives | Enterococcus faecium | Good | [5] |
Antifungal Activity
The antifungal potential of these compounds has also been explored, with some derivatives showing promising activity against phytopathogenic fungi.
| Compound | Fungal Strain | IC50 (µg/mL) | Reference |
| 2-chloromethyl-1H-benzimidazole derivative 4m | Colletotrichum gloeosporioides | 20.76 | [6] |
| 2-chloromethyl-1H-benzimidazole derivative 4m | Alternaria solani | 27.58 | [6] |
| 2-chloromethyl-1H-benzimidazole derivative 4m | Fusarium solani | 18.60 | [6] |
| 2-chloromethyl-1H-benzimidazole derivative 7f | Botrytis cinerea | 13.36 | [6] |
| 2-chloromethyl-1H-benzimidazole derivative 5b | Colletotrichum gloeosporioides | 11.38 | [6] |
Urease Inhibitory Activity
A series of novel benzimidazole derivatives have been designed and synthesized as urease inhibitors. All synthesized compounds showed stronger urease inhibition activity (IC50: 3.36–10.81 µM) compared to the standards thiourea (IC50: 22 µM) and hydroxyurea (IC50: 100 µM).[1] The compound 2-(4-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole exhibited the best enzyme inhibitory activity with an IC50 value of 3.36 µM.[1]
Experimental Protocols
A generalized workflow for the in vitro screening of the biological activity of these compounds is depicted below.
General Methodologies:
-
Antiviral Assays (Plaque Reduction Assay): Confluent monolayers of host cells are infected with the virus in the presence of varying concentrations of the test compounds. After an incubation period, the cells are stained, and the number of plaques (zones of cell death) is counted to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).[3]
-
Anticancer Assays (MTT Assay): Cancer cells are seeded in 96-well plates and treated with different concentrations of the compounds. After incubation, MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured to determine cell viability and calculate the IC50 value.[1]
-
Antibacterial Assays (Broth Microdilution Method): Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of bacteria is added to each well. After incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Antifungal Assays (Mycelium Growth Rate Method): The test compounds are incorporated into a solid growth medium at various concentrations. A small plug of fungal mycelium is placed in the center of the plate. The diameter of the fungal colony is measured after an incubation period, and the inhibition of mycelial growth is calculated to determine the IC50 value.[6]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.
References
- 1. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Chloro-5-fluorobenzimidazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Chloro-5-fluorobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a summary of expected spectroscopic properties, detailed experimental protocols, and a framework for characterization. While direct experimental data for this compound is not extensively available in public literature, this guide leverages data from closely related analogs and computational studies to provide a predictive and comparative analysis.
Introduction
Benzimidazole derivatives are a significant class of compounds in pharmaceutical sciences, known for a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The specific substitution pattern of this compound, featuring both chloro and fluoro groups on the benzimidazole core, is anticipated to modulate its physicochemical and biological characteristics. A thorough spectroscopic characterization is the cornerstone for the unambiguous identification, purity assessment, and structural elucidation of this and similar novel molecules.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following tables summarize predicted and comparative data based on the analysis of structurally similar compounds, such as other halogenated benzimidazoles. It is a common practice in the analysis of novel compounds to compare their spectral data with known, structurally related molecules.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a solvent like DMSO-d₆ are presented below. These predictions are based on the known effects of chloro and fluoro substituents on the benzimidazole ring system.
| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |
| N-H | ~13.0 (broad singlet) | C2 (C-Cl) | ~145 |
| Aromatic-H | 7.3 - 7.8 (multiplets) | Aromatic Quaternary-C | 110 - 150 |
| Aromatic C-H | 105 - 125 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Key Vibrational Frequencies (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule. The expected vibrational modes for this compound are listed below, drawing comparisons from other benzimidazole derivatives.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3100 - 3300 | Stretching vibration of the amine group in the imidazole ring. |
| C-H stretch (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds in the benzene ring. |
| C=N stretch | 1620 - 1650 | Stretching vibration of the carbon-nitrogen double bond in the imidazole ring. |
| C=C stretch (aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |
| C-F stretch | 1200 - 1250 | Stretching vibration of the carbon-fluorine bond. |
| C-Cl stretch | 700 - 800 | Stretching vibration of the carbon-chlorine bond. |
Table 3: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the absorption maxima are expected to be influenced by the benzimidazole chromophore and the halogen substituents.
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol | ~270 - 290 | π → π |
| ~240 - 250 | π → π |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200 to 400 nm. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Potential Therapeutic Targets of 2-Chloro-5-fluorobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluorobenzimidazole is a halogenated heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is integral to the development of potent inhibitors for significant therapeutic targets. This technical guide provides an in-depth analysis of the potential therapeutic targets of molecules derived from this compound, with a primary focus on Dipeptidyl Peptidase IV (DPP-IV) and Interleukin-4-induced gene 1 (IL4I1). This document outlines the signaling pathways associated with these targets, detailed experimental protocols for assessing inhibitory activity, and a summary of the available quantitative data for derivative compounds. The information presented herein is intended to support further research and drug development efforts centered on the benzimidazole core.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds in drug discovery, recognized for their broad spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the benzimidazole scaffold, enhancing membrane permeability, metabolic stability, and target binding affinity. This compound has emerged as a key intermediate in the synthesis of complex bioactive molecules. This guide explores the therapeutic potential of this scaffold by examining the targets of its more complex derivatives.
Potential Therapeutic Targets
Based on patent literature, derivatives of this compound have been synthesized and investigated as inhibitors of two key enzymes: Dipeptidyl Peptidase IV (DPP-IV) and Interleukin-4-induced gene 1 (IL4I1).
Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV (also known as CD26) is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose metabolism. It inactivates various peptide hormones, including the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for regulating insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.
Interleukin-4-induced gene 1 (IL4I1)
IL4I1 is a secreted L-phenylalanine oxidase that is primarily expressed by antigen-presenting cells. It catalyzes the oxidative deamination of L-phenylalanine, producing phenylpyruvate, hydrogen peroxide (H₂O₂), and ammonia. These products contribute to an immunosuppressive tumor microenvironment by inhibiting T-cell proliferation and function.[1] Consequently, IL4I1 is considered a promising target for cancer immunotherapy, as its inhibition can restore anti-tumor immune responses.[1]
Signaling Pathways
DPP-IV Signaling and its Modulation
DPP-IV's biological functions extend beyond its enzymatic activity and involve complex signaling interactions. It can modulate several pathways, including those related to insulin signaling and fibrotic processes. For instance, DPP-IV has been shown to interact with transforming growth factor-beta (TGF-β) signaling, a key pathway in fibrosis. Inhibition of DPP-IV can attenuate pro-fibrotic signaling.
IL4I1-Mediated Immune Suppression
IL4I1 contributes to immune evasion by tumors through multiple mechanisms. The production of H₂O₂ can directly impair T-cell receptor (TCR) signaling. Additionally, IL4I1-mediated catabolism of amino acids can activate the Aryl Hydrocarbon Receptor (AHR) and influence the JAK/STAT signaling pathway, leading to an immunosuppressive tumor microenvironment.
Quantitative Data
No quantitative data for the direct inhibition of therapeutic targets by this compound has been identified in the reviewed literature. However, the following table summarizes the inhibitory activities of a closely related benzimidazole derivative. It is important to note that these values are for a different, albeit structurally similar, compound and should be interpreted as indicative of the potential of this chemical class.
Table 1: In Vitro Inhibitory Activity of 6-Chloro-5-fluoro-2-(2-pyrazinyl)-1H-benzimidazole
| Target Enzyme | IC₅₀ (µM) | Reference |
| Thymidylate synthase | 0.25 | Journal of Enzyme Inhibition |
| Dihydrofolate reductase | 0.15 | Bioorganic & Medicinal Chemistry Letters |
Experimental Protocols
The following are detailed methodologies for assessing the inhibition of DPP-IV and IL4I1, based on standard assays described in the literature.
DPP-IV Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compound (e.g., derivative of this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the test compound dilution or vehicle control.
-
Add 25 µL of the DPP-IV enzyme solution to each well.
-
Include wells for a positive control inhibitor and a no-enzyme background control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[2]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
IL4I1 Inhibition Assay (Fluorometric, Coupled-Enzyme)
This protocol outlines a fluorometric assay to measure the inhibition of IL4I1 by quantifying the production of hydrogen peroxide using the Amplex® Red reagent.
Materials:
-
Recombinant IL4I1 enzyme
-
L-phenylalanine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the IL4I1 enzyme in assay buffer.
-
Prepare a stock solution of L-phenylalanine in assay buffer.
-
Prepare a stock solution of Amplex® Red reagent in DMSO.
-
Prepare a stock solution of HRP in assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the test compound dilution or vehicle control.
-
Add 20 µL of the IL4I1 enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing L-phenylalanine, Amplex® Red reagent, and HRP in assay buffer.
-
Add 60 µL of the reaction mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.[3]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable starting material for the synthesis of potent enzyme inhibitors. Derivatives of this compound have shown promise in targeting DPP-IV for the treatment of type 2 diabetes and IL4I1 for cancer immunotherapy. While direct biological activity data for the core this compound molecule is lacking, the success of its derivatives highlights the therapeutic potential of this chemical scaffold. Further investigation into the structure-activity relationships of this compound derivatives is warranted to optimize their potency and selectivity for these and other potential therapeutic targets. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area.
References
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-5-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzimidazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound, based on the known characteristics of structurally related benzimidazole derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide also outlines detailed experimental protocols for determining these crucial parameters.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₄ClFN₂ | Based on chemical structure |
| Molecular Weight | 170.57 g/mol | Calculated from the molecular formula |
| pKa | ~9-10 for the N-H proton | The benzimidazole ring is weakly acidic. The electron-withdrawing chloro and fluoro substituents are expected to slightly lower the pKa compared to unsubstituted benzimidazole. |
| LogP | ~2-3 | The presence of two halogen atoms will increase lipophilicity compared to the parent benzimidazole. This value is an estimate and requires experimental determination. |
| Appearance | Likely a white to off-white crystalline solid | Based on the general appearance of similar small organic molecules. |
Solubility Profile
The solubility of this compound is a critical factor for its formulation, bioavailability, and use in various experimental assays. Its solubility is expected to be highly dependent on the solvent's polarity, pH, and temperature.
Predicted Solubility Behavior
-
Aqueous Solubility: The aqueous solubility of this compound is anticipated to be low due to its aromatic nature and the presence of lipophilic chloro and fluoro substituents. The solubility in aqueous media will be pH-dependent. At pH values below its pKa, the benzimidazole ring can be protonated, leading to increased solubility.
-
Organic Solvent Solubility: The compound is expected to exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Its solubility in non-polar solvents like hexanes is predicted to be low. Research on similar benzimidazoles has indicated very low solubility in chloroalkanes.[1]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid, indicating that a saturated solution has been achieved.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample by a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Table 2: Illustrative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water (pH 7.4) | 25 | Hypothetical Value |
| Methanol | 25 | Hypothetical Value |
| DMSO | 25 | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.
Stability Profile
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.
Predicted Stability
Benzimidazoles are generally stable compounds. However, the presence of the chloro substituent might make the molecule susceptible to nucleophilic substitution reactions under certain conditions. Potential degradation pathways could include hydrolysis, oxidation, and photolysis. Based on studies of similar compounds like 2-chloro-5-nitrophenol, degradation can be initiated by microbial action, often starting with the reduction of a nitro group, a feature not present in this compound.[2][3] However, the general principles of microbial degradation of halogenated aromatics could still be relevant.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
Table 3: Illustrative Stability Data Presentation
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants |
| 0.1 M HCl (60 °C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 0.1 M NaOH (60 °C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂ (RT) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Thermal (80 °C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Photolytic | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Shake-Flask Solubility Assay.
Caption: Workflow for Forced Degradation Studies.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently lacking, this guide provides a robust framework for its investigation. Based on the properties of related benzimidazoles, it is predicted to be a lipophilic compound with low, pH-dependent aqueous solubility and good solubility in polar organic solvents. Its stability profile is expected to be generally good, though forced degradation studies are necessary to identify potential liabilities. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to generate the critical data needed to advance the development of this compound for its intended applications.
References
A Comprehensive Technical Guide to the Research Landscape of 2-Chloro-5-fluorobenzimidazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthesis, characterization, and biological activities of benzimidazole derivatives, with a specific focus on the structural motif of 2-Chloro-5-fluorobenzimidazole. Due to the limited availability of direct research on this compound, this guide extrapolates from closely related analogs to provide a predictive framework for its properties and potential applications. This document summarizes key synthetic methodologies, presents quantitative data in structured tables, and visualizes relevant pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Synthesis of 2-Chlorobenzimidazole Derivatives
The synthesis of 2-chlorobenzimidazoles is a well-established process in organic chemistry, typically involving the chlorination of a benzimidazol-2-one precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[1] This reaction can be performed with or without a catalyst, such as a catalytic amount of phenol. Alternative procedures involve the reaction of 2-hydroxybenzimidazole with POCl₃ and bubbling gaseous HCl through the refluxing solution.[2]
A general synthetic pathway for 2-chlorobenzimidazole derivatives starts from the corresponding o-phenylenediamine, which is first cyclized to form the benzimidazol-2-one. This intermediate is then chlorinated to yield the final 2-chloro derivative.
Predicted Synthesis of this compound
Based on established synthetic protocols for related compounds, a plausible route for the synthesis of this compound would start from 4-fluoro-1,2-phenylenediamine. This precursor would undergo cyclization with a reagent like urea or phosgene to form 5-fluorobenzimidazol-2-one. Subsequent chlorination with a reagent such as phosphorus oxychloride would yield the target compound, this compound.
References
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and an imidazole ring, stands as a cornerstone in the field of medicinal chemistry. Its discovery in the late 19th century laid the groundwork for the development of a vast array of therapeutic agents that have had a profound impact on human and animal health. This technical guide provides a comprehensive exploration of the discovery and historical development of benzimidazole compounds, detailing the seminal synthetic methodologies, the evolution of their therapeutic applications, and the mechanistic insights that continue to drive modern drug discovery efforts.
The Dawn of Benzimidazole Chemistry: Early Syntheses
The journey of benzimidazole began in 1872 with the pioneering work of Hobrecker, who is credited with the first synthesis of a benzimidazole derivative.[1][2] A few years later, in 1875, Albert Ladenburg and his student Wundt reported an alternative synthesis. These initial discoveries, along with the subsequent development of more general synthetic routes by Phillips and Weidenhagen, established the fundamental chemical principles for constructing this versatile heterocyclic system.
The Hobrecker Synthesis (1872)
The first reported synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-1H-benzo[d]imidazole, was achieved by Hobrecker. The method involved the reduction of 2-nitro-4-methylacetanilide using tin (Sn) and hydrochloric acid (HCl), which presumably reduced the nitro group to an amine and was followed by an intramolecular cyclization and dehydration.[3]
Experimental Protocol: Hobrecker's Synthesis of 2,5-dimethyl-1H-benzo[d]imidazole (Conceptual)
While the original 1872 publication lacks the detailed experimental procedures common in modern chemical literature, the conceptual protocol is as follows:
-
Reduction: 2-nitro-4-methylacetanilide is treated with a strong reducing agent, such as tin metal in the presence of concentrated hydrochloric acid. This step facilitates the reduction of the nitro group to an amino group, forming an N-acyl-o-phenylenediamine intermediate.
-
Cyclization and Dehydration: Upon heating, the intermediate undergoes an intramolecular condensation reaction. The amino group attacks the carbonyl carbon of the acetyl group, leading to the formation of a five-membered imidazole ring fused to the benzene ring. This cyclization is accompanied by the elimination of a water molecule.
-
Isolation: The resulting 2,5-dimethyl-1H-benzo[d]imidazole is then isolated and purified from the reaction mixture.
The Ladenburg and Wundt Synthesis (1875)
In 1875, Ladenburg and Wundt developed an alternative route to a benzimidazole derivative. Their method involved the condensation of an o-phenylenediamine with a carboxylic acid. Specifically, they refluxed 3,4-diaminotoluene with acetic acid.[4]
The Phillips-Ladenburg Synthesis (1928)
A more general and widely adopted method for benzimidazole synthesis is the Phillips-Ladenburg reaction, reported by M. A. Phillips in 1928.[5][6] This method involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a mineral acid such as 4N hydrochloric acid, or under high-temperature conditions.[7] This reaction proved to be versatile for a variety of aliphatic and, with more forcing conditions, aromatic carboxylic acids.[1]
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-substituted Benzimidazoles (General)
-
Reaction Setup: An equimolar mixture of an o-phenylenediamine and a carboxylic acid is prepared.
-
Acid Catalysis: A dilute mineral acid, such as 4N HCl, is added to the reaction mixture.
-
Heating: The mixture is heated to reflux for several hours. For less reactive aromatic carboxylic acids, the reaction may be conducted in a sealed tube at temperatures exceeding 180°C.
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate) to precipitate the benzimidazole product. The crude product is then collected by filtration, washed with water, and purified by recrystallization.
The Weidenhagen Synthesis (1936)
Another significant advancement in benzimidazole synthesis was the Weidenhagen reaction. This method utilizes the condensation of an o-phenylenediamine with an aldehyde or a ketone in the presence of an oxidizing agent, such as cupric acetate.[3][8]
From Laboratory Curiosity to Biological Significance: The Vitamin B12 Connection
A pivotal moment in the history of benzimidazole was the discovery in the 1940s and 1950s that the 5,6-dimethylbenzimidazole moiety is an integral component of the structure of vitamin B12 (cobalamin).[9] In this essential coenzyme, the 5,6-dimethylbenzimidazole unit acts as an axial ligand to the central cobalt atom. This finding ignited immense interest in the biological roles of benzimidazoles and established the scaffold as a "privileged structure" in medicinal chemistry, prompting extensive research into its therapeutic potential.
The Rise of Benzimidazole-Based Therapeutics
The latter half of the 20th century witnessed the emergence of a multitude of drugs containing the benzimidazole core, spanning a wide range of therapeutic areas.
Anthelmintics: A Breakthrough in Parasitic Disease Control
One of the earliest and most impactful applications of benzimidazole compounds was in the field of veterinary and human medicine as anthelmintic agents. Thiabendazole, introduced in the 1960s, was one of the first broad-spectrum benzimidazole anthelmintics. This was followed by the development of other highly effective drugs such as albendazole, mebendazole, and fenbendazole. These compounds exhibit selective toxicity against parasitic worms by binding to their β-tubulin, thereby inhibiting microtubule polymerization, a process crucial for cell division, motility, and nutrient absorption in the parasites.[10][11][12]
Proton Pump Inhibitors: Revolutionizing Acid-Related Disorder Treatment
In the 1980s, benzimidazole chemistry led to another major therapeutic breakthrough with the development of proton pump inhibitors (PPIs). Omeprazole, the first-in-class PPI, and subsequent drugs like lansoprazole and pantoprazole, are substituted benzimidazoles that effectively suppress gastric acid secretion.[][14] These drugs are prodrugs that, in the acidic environment of the stomach's parietal cells, rearrange to form a reactive species that covalently binds to and inhibits the H+/K+-ATPase (the proton pump), the final step in acid secretion.[1][15]
Quantitative Data Summary
Table 1: Physical Properties of Early Benzimidazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Benzimidazole | C₇H₆N₂ | 118.14 | 170-172 | White tabular crystals |
| 2,5-Dimethyl-1H-benzo[d]imidazole | C₉H₁₀N₂ | 146.19 | 202-205 | Light brown powder |
Data sourced from PubChem and other chemical supplier databases.[16][17]
Table 2: Biological Activity of Representative Benzimidazole Drugs
| Drug Name | Therapeutic Class | Target | Representative IC₅₀/Activity |
| Albendazole | Anthelmintic | β-tubulin | Potent inhibitor of tubulin polymerization |
| Mebendazole | Anthelmintic | β-tubulin | Potent inhibitor of tubulin polymerization |
| Omeprazole | Proton Pump Inhibitor | H+/K+-ATPase | Irreversible inhibitor of the proton pump |
| Nocodazole | Antineoplastic | Tubulin | IC₅₀ in the nanomolar to low micromolar range for inhibition of tubulin polymerization |
Note: Specific IC₅₀ values can vary significantly depending on the assay conditions and the specific biological system being tested. The data presented here is for illustrative purposes.
Key Experimental Methodologies
Tubulin Polymerization Inhibition Assay (for Anthelmintic Activity)
This assay is fundamental to assessing the mechanism of action of benzimidazole anthelmintics.
-
Preparation of Tubulin: Tubulin is purified from a relevant source, such as parasitic nematode tissue or a recombinant expression system.
-
Assay Setup: The purified tubulin is incubated in a polymerization buffer (e.g., containing GTP and glutamate) at 37°C in the presence of various concentrations of the test benzimidazole compound.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored over time by measuring the increase in light scattering at 340 nm using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (without the compound). The concentration of the compound that inhibits polymerization by 50% (IC₅₀) is determined.[11][18]
H+/K+-ATPase (Proton Pump) Inhibition Assay
This in vitro assay is used to evaluate the activity of benzimidazole-based proton pump inhibitors.
-
Preparation of H+/K+-ATPase Vesicles: Vesicles rich in H+/K+-ATPase are prepared from gastric mucosal tissue (e.g., from hog or rabbit stomachs).
-
Acid Activation of the Prodrug: The benzimidazole PPI (a prodrug) is pre-incubated in an acidic medium to facilitate its conversion to the active sulfenamide intermediate.
-
Inhibition Reaction: The activated inhibitor is then incubated with the H+/K+-ATPase vesicles.
-
Measurement of ATPase Activity: The activity of the proton pump is measured by quantifying the rate of ATP hydrolysis, typically through a colorimetric assay that detects the release of inorganic phosphate.
-
Data Analysis: The inhibition of ATPase activity by the test compound is measured at various concentrations to determine the IC₅₀ value.[15]
Visualizing the Historical and Mechanistic Landscape
Historical Timeline of Benzimidazole Discovery and Development
Caption: A timeline of key discoveries in benzimidazole chemistry and therapeutic applications.
General Synthetic Workflow for Benzimidazoles
Caption: A generalized workflow for the synthesis of benzimidazole derivatives.
Signaling Pathway: Mechanism of Action of Anthelmintic Benzimidazoles
Caption: The mechanism of action of anthelmintic benzimidazoles via tubulin inhibition.
Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors
Caption: The mechanism of action of benzimidazole-based proton pump inhibitors.
Conclusion
From its humble beginnings as a laboratory curiosity in the 19th century, the benzimidazole scaffold has evolved into one of the most important and versatile heterocyclic systems in medicinal chemistry. The foundational synthetic methods developed by pioneers like Hobrecker, Ladenburg, Phillips, and Weidenhagen paved the way for the creation of a vast chemical space that has yielded life-changing therapeutics. The discovery of its presence in vitamin B12 solidified its biological relevance and spurred decades of research that have led to blockbuster drugs for treating parasitic infections and acid-related gastrointestinal disorders. The ongoing exploration of benzimidazole derivatives in areas such as oncology, virology, and neurology underscores the enduring legacy and future promise of this remarkable chemical entity. For researchers and drug development professionals, a deep understanding of the history and fundamental chemistry of benzimidazoles provides a crucial foundation for the rational design of the next generation of innovative medicines.
References
- 1. Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug [mdpi.com]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. - References - Scientific Research Publishing [scirp.org]
- 6. CCCXVII.—The formation of 2-substituted benziminazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. iomcworld.com [iomcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. maaz.ihmc.us [maaz.ihmc.us]
- 10. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,5-Dimethyl-1H-benzo[d]imidazole | CAS 1792-41-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 17. 2,5-DIMETHYL-1H-BENZIMIDAZOLE | 1792-41-2 [chemicalbook.com]
- 18. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-arylation of 2-Chloro-5-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the N-arylation of 2-chloro-5-fluorobenzimidazole, a key transformation in the synthesis of various biologically active compounds. The protocols are based on established cross-coupling methodologies and are intended to serve as a starting point for reaction optimization.
Introduction
N-aryl benzimidazoles are a prominent structural motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. The introduction of an aryl group at the N-1 position of the benzimidazole core can significantly modulate the biological and physicochemical properties of the molecule. The target substrate, this compound, possesses multiple reactive sites, making selective N-arylation a crucial step in the elaboration of more complex derivatives. Common methods for achieving this transformation include copper-catalyzed Ullmann condensation and Chan-Lam coupling, as well as palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] The choice of method often depends on the nature of the coupling partners and the desired functional group tolerance.
Key Methodologies for N-Arylation
Several catalytic systems have been developed for the efficient N-arylation of nitrogen-containing heterocycles.[4]
-
Chan-Lam Coupling: This copper-catalyzed reaction typically employs arylboronic acids as the arylating agent in the presence of an oxidant, often air or oxygen.[5][6] It is known for its mild reaction conditions.
-
Ullmann Condensation: A classical copper-catalyzed method that utilizes aryl halides as coupling partners, often requiring higher reaction temperatures.[2][7][8]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an amine (in this case, the benzimidazole) and an aryl halide or triflate.[1][9][10] This method is known for its broad substrate scope and high functional group tolerance.
Generalized Experimental Protocols
The following are generalized protocols that can be adapted for the N-arylation of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.
Protocol 1: Copper-Catalyzed N-Arylation (Chan-Lam Type)
This protocol describes a general procedure for the Chan-Lam N-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or 1,4-Dioxane)
-
Molecular sieves (optional, for anhydrous conditions)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), arylboronic acid (1.2-2.0 equiv.), and copper(II) acetate (0.1-0.2 equiv.).
-
Add the anhydrous solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 equiv.).
-
If necessary, add activated molecular sieves to ensure anhydrous conditions.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The reaction is often open to the air to facilitate the oxidation of Cu(I) to Cu(II).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to a dry reaction vessel.
-
Add the base (1.5-2.5 equiv.), this compound (1.0 equiv.), and the aryl halide (1.1-1.5 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the celite pad with the same solvent.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure N-arylated product.
Data Presentation: Reaction Conditions Summary
The following table summarizes typical conditions for the N-arylation of benzimidazole derivatives based on literature precedents. These can be used as a starting point for optimizing the reaction with this compound.
| Coupling Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Arylating Agent | Reference |
| Chan-Lam | Cu(OAc)₂ | Pyridine | Et₃N | DCM | Room Temp - 80 | Arylboronic acid | [6][11] |
| Ullmann | CuI | DMEDA | K₂CO₃ | Dioxane | 100-120 | Aryl iodide/bromide | [3][7] |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-110 | Aryl bromide | [12][13] |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | Aryl chloride | [10][14] |
Visualizations
Caption: General experimental workflow for the N-arylation of this compound.
Caption: General reaction scheme for the N-arylation of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00767G [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Antifungal Agents Utilizing 2-Chloro-5-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole-based compounds represent a significant class of antifungal agents, with several derivatives being investigated for their therapeutic potential. The core benzimidazole scaffold is amenable to chemical modification, allowing for the fine-tuning of its biological activity. Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of halogen substituents, such as chlorine and fluorine, onto the benzimidazole ring can significantly enhance antifungal potency. In particular, substitutions at the C-5 and C-6 positions have been shown to be crucial for modulating the biological activity of these compounds.
This document provides a detailed overview of the potential application of 2-chloro-5-fluorobenzimidazole as a key intermediate in the synthesis of novel antifungal agents. While specific examples of antifungal drugs derived directly from this compound are not extensively reported in publicly available literature, this document outlines a hypothetical synthesis pathway based on established benzimidazole derivatization methodologies. The provided protocols and data are intended to serve as a guide for researchers in the development of new halogenated benzimidazole-based antifungal candidates.
Hypothetical Synthesis of a Novel Antifungal Agent
Based on common synthetic routes for benzimidazole derivatives, a hypothetical pathway for the synthesis of a novel antifungal agent from this compound is proposed. This pathway involves the nucleophilic substitution of the chlorine atom at the C-2 position with a thiol-containing moiety, a common strategy to introduce diverse side chains that can interact with biological targets.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical 2-Thioether Benzimidazole Derivative
This protocol describes a hypothetical synthesis of a 2-thioether substituted benzimidazole, a class of compounds that has shown promising antifungal activity.
Materials:
-
This compound
-
4-methoxybenzenethiol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-methoxybenzenethiol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired 2-((4-methoxyphenyl)thio)-5-fluorobenzimidazole derivative.
Data Presentation
The antifungal activity of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungal strains. The following table presents hypothetical MIC values for our proposed compound, based on the reported activities of structurally similar halogenated benzimidazole derivatives.
| Compound | Fungal Strain | Hypothetical MIC (µg/mL) | Reference Drug MIC (µg/mL) |
| Hypothetical Compound 1 | Candida albicans | 8 | 16 |
| Candida glabrata | 4 | 8 | |
| Candida krusei | 16 | 32 | |
| Aspergillus fumigatus | 8 | 16 | |
| Cryptococcus neoformans | 4 | 8 |
Note: These are hypothetical data points for illustrative purposes.
Mechanism of Action
Benzimidazole-based antifungal agents are known to exert their effects through various mechanisms. The two primary modes of action are:
-
Inhibition of Tubulin Polymerization: Many benzimidazole derivatives, particularly those used in agriculture and veterinary medicine, function by binding to β-tubulin. This interaction disrupts the assembly of microtubules, which are essential for cell division, motility, and intracellular transport in fungi. The inhibition of microtubule formation ultimately leads to mitotic arrest and cell death.
-
Inhibition of 14α-Demethylase: More recently developed benzimidazole-containing antifungal agents, often designed as hybrid molecules with other heterocyclic scaffolds like triazoles, target the fungal cytochrome P450 enzyme 14α-demethylase.[1] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[1]
The hypothetical compound synthesized in this application note, with its halogenated benzimidazole core, could potentially exhibit either or both of these mechanisms of action. Further biochemical and cellular assays would be required to elucidate its precise molecular target.
Visualizations
Diagrams
Caption: Hypothetical synthesis workflow for a novel antifungal agent.
Caption: Potential mechanisms of action for benzimidazole antifungals.
References
Application Notes and Protocols for Developing Kinase Inhibitors with a 2-Chloro-5-fluorobenzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic endogenous purines and interact with a wide range of biological targets, including protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[3][4] The 2-chloro-5-fluorobenzimidazole core represents a versatile starting point for the synthesis of novel kinase inhibitors. The chloro and fluoro substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can form key interactions within the ATP-binding pocket of kinases.[5]
These application notes provide a comprehensive guide to the development of kinase inhibitors based on the this compound scaffold, including data presentation, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Data Presentation: Kinase Inhibitory Activity
The inhibitory potential of novel compounds derived from the this compound scaffold should be evaluated against a panel of relevant kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table presents hypothetical data for a lead compound, "CFI-1" (Chloro-Fluoro-Benzimidazole Inhibitor-1), against a selection of cancer-related kinases.
| Kinase Target | CFI-1 IC50 (nM) | Staurosporine IC50 (nM) | Notes |
| EGFR | 85 | 6 | Epidermal Growth Factor Receptor |
| VEGFR-2 | 45 | 8 | Vascular Endothelial Growth Factor Receptor 2 |
| Aurora Kinase A | 150 | 15 | Key regulator of mitosis |
| Src | 60 | 7 | Proto-oncogene tyrosine-protein kinase |
| Abl | 110 | 5 | Abelson murine leukemia viral oncogene homolog 1 |
| CK1δ | 13200 | 25 | Casein Kinase 1 delta[5] |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control. Data for CK1δ is based on a related 5-chloro-substituted benzimidazole derivative.[5]
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades targeted by these inhibitors and the experimental procedures used to evaluate them is crucial for understanding their mechanism of action and for planning further studies.
Figure 1: Inhibition of EGFR/VEGFR-2 Signaling Pathway.
Figure 2: Drug Discovery Workflow for Kinase Inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development and evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
This compound test compounds
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytostatic or cytotoxic effects of the inhibitor.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) values.
-
Protocol 3: Western Blot for Target Engagement
This protocol assesses whether the kinase inhibitor interacts with its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.[7]
Materials:
-
Cancer cell line
-
This compound test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the phosphorylated form of the target protein, relative to the total protein, indicates target engagement.[7]
-
Conclusion
The this compound scaffold provides a promising foundation for the development of novel kinase inhibitors. By employing systematic screening cascades, including biochemical and cell-based assays, and by confirming target engagement within the cellular environment, researchers can effectively identify and optimize lead compounds for further preclinical and clinical development. The protocols and workflows outlined in these notes offer a robust framework for advancing these efforts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. mdpi.com [mdpi.com]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 2-Chloro-5-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling of 2-Chloro-5-fluorobenzimidazole with various aryl and heteroaryl boronic acids. This protocol is adapted from established methods for the coupling of unprotected 2-chlorobenzimidazoles and is designed to facilitate the synthesis of diverse 2-aryl-5-fluorobenzimidazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The benzimidazole core is a privileged structure in numerous pharmacologically active compounds. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the modular synthesis of complex molecules.[1] This protocol describes the palladium-catalyzed cross-coupling of this compound with boronic acids. A key advantage of this procedure is the ability to perform the reaction on the unprotected benzimidazole, simplifying the synthetic route by eliminating the need for protection and deprotection steps.[1] The use of microwave irradiation can significantly reduce reaction times.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between this compound and an aryl or heteroaryl boronic acid in the presence of a base to yield the corresponding 2-aryl-5-fluorobenzimidazole.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) (0.1 equivalents)[1]
-
Potassium carbonate (K2CO3) (2.0 equivalents)[1]
-
Acetonitrile (CH3CN)
-
Chloroform (CHCl3) or a mixture of Chloroform/Isopropyl alcohol (IPA)
-
Anhydrous sodium sulfate (Na2SO4)
-
Microwave synthesis vials or standard glassware for inert atmosphere reactions
-
Microwave reactor or oil bath
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equivalent), the desired arylboronic acid (1.3 equivalents), palladium catalyst (0.1 equivalents), and potassium carbonate (2.0 equivalents).[1]
-
Solvent Addition: Add acetonitrile to the vial.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 150 °C for 30 minutes.[1] Alternatively, the reaction can be heated in an oil bath under an inert atmosphere, though longer reaction times may be necessary.
-
Work-up: After cooling to room temperature, extract the reaction mixture with chloroform or a chloroform/isopropyl alcohol mixture.[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table provides representative examples of arylboronic acids that can be coupled with 2-chlorobenzimidazoles using a similar protocol, with expected outcomes for this compound.
| Entry | Arylboronic Acid Partner | Expected Product | Potential Yield |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-fluoro-1H-benzimidazole | Good |
| 2 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-fluoro-1H-benzimidazole | Good |
| 3 | 3-Methylphenylboronic acid | 5-Fluoro-2-(m-tolyl)-1H-benzimidazole | Moderate to Good |
| 4 | Pyridin-3-ylboronic acid | 5-Fluoro-2-(pyridin-3-yl)-1H-benzimidazole | Moderate |
Yields are based on analogous reactions with 2-chlorobenzimidazole and may vary for this compound.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: A typical experimental workflow for the Suzuki coupling.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. Screening different palladium catalysts (e.g., Pd(dppf)Cl2), ligands, and bases may also improve the outcome. The purity of the reagents, especially the boronic acid, is crucial.
-
Homocoupling of Boronic Acid: To minimize the formation of biaryl byproducts from the homocoupling of the boronic acid, ensure the reaction is performed under an inert atmosphere, although the described microwave protocol is often robust.[1]
-
Difficult Substrates: For electron-deficient or sterically hindered arylboronic acids, a stronger base or a more active catalyst system may be required.
These application notes provide a solid foundation for researchers to successfully perform the Suzuki-Miyaura coupling with this compound. As with any chemical reaction, careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
Application Notes and Protocols for the Quantification of 2-Chloro-5-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-fluorobenzimidazole is a key heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents. Its structural motif is of significant interest in medicinal chemistry. The purity and precise quantification of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of this compound. The protocols provided are based on established methods for analogous compounds and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
The primary analytical techniques for the quantification of this compound are chromatographic methods due to their high resolution and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for routine purity analysis and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity, making it ideal for the analysis of complex sample matrices and for structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, and may be suitable for this compound, potentially after derivatization.
Quantitative Data Summary
The following tables summarize the typical performance characteristics expected from validated analytical methods for this compound, based on data for analogous compounds.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.4 µg/mL |
| Limit of Quantification (LOQ) | ~0.4 - 1.2 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0%[1] |
| Precision (%RSD) | < 2%[1] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.99[1] |
| Limit of Detection (LOD) | fmol range[1] |
| Limit of Quantification (LOQ) | 10-100 fmol[1] |
| Accuracy (% Recovery) | Within 15%[1] |
| Precision (%RSD) | Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19%[1] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999[2] |
| Limit of Detection (LOD) | ~0.4 ppm[2] |
| Limit of Quantification (LOQ) | ~1.2 ppm[2] |
| Accuracy (% Recovery) | 93.7% - 107.7%[2] |
| Precision (%RSD) | < 5%[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: 70% A to 30% A over 20 min, then hold at 30% A for 5 min[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: 278 nm (or wavelength of maximum absorbance for this compound)[3]
-
Injection Volume: 10 µL[3]
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).[3]
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a similar concentration as the standard solution.[3]
-
Filter all solutions through a 0.22 µm syringe filter before injection.[4]
Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Caption: HPLC experimental workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This protocol provides a general procedure for the sensitive and selective quantification of this compound using LC-MS.
Instrumentation:
-
LC-MS system (e.g., coupled with a quadrupole or time-of-flight mass analyzer)
-
C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Electrospray ionization (ESI) source[4]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Liquid Chromatography (LC) Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water[4]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[4]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient could be 10% B to 90% B over 15 minutes.[5]
-
Flow Rate: 0.2-0.5 mL/min[4]
-
Column Temperature: 30 °C[5]
-
Injection Volume: 5 µL[5]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Scan Range: m/z 50-500[4]
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis. For tandem MS (MS/MS), specific precursor and product ions would need to be determined.
Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in a suitable solvent (e.g., 50:50 water/acetonitrile).[5]
-
Perform serial dilutions to prepare calibration standards.
-
Filter all solutions through a 0.22 µm syringe filter before injection.[4]
Caption: LC-MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from methods for similar halogenated aromatic compounds and provides a starting point for the analysis of this compound.[2][6]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)[2]
-
Capillary column suitable for polar compounds (e.g., DB-624 or equivalent)[2]
-
Autosampler
Reagents:
-
GC-grade solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate)[6]
-
High-purity carrier gas (Helium)[2]
-
This compound reference standard
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on concentration
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min Helium.
Mass Spectrometry (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the standard or sample in a suitable GC-grade solvent.[6]
-
Working Standards: Prepare a series of working standards by diluting the stock solution.
-
Transfer the solutions to GC vials for analysis.
Caption: Logical relationship for quantification.
Method Validation
It is essential that any analytical method be validated for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound. The choice between HPLC-UV, LC-MS, and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is recommended that each laboratory validates the chosen method according to its own standard operating procedures and relevant regulatory guidelines to ensure the generation of accurate and reliable data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-fluorobenzimidazole
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-fluorobenzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A robust two-step synthetic pathway is commonly employed. The first step involves the cyclization of 4-fluoro-1,2-phenylenediamine with a suitable one-carbon synthon, such as urea, to form the intermediate 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: My yield for the first step (formation of 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one) is low. What are the potential causes and solutions?
Low yield in the cyclization step often points to incomplete reaction or side reactions. Key parameters to check are reaction temperature and duration. The reaction of o-phenylenediamines with urea generally requires elevated temperatures to proceed efficiently. Ensure the reaction mixture is heated adequately (typically 130-160°C) for a sufficient period. Using a slight excess of urea can also drive the reaction to completion. However, a large excess should be avoided as it can complicate purification[1].
Q3: I am having trouble with the chlorination step using POCl₃. What are the critical parameters for this reaction?
Successful chlorination with POCl₃ depends on several factors. Firstly, the intermediate 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one must be completely dry, as any moisture will consume the POCl₃. The reaction is typically performed using excess POCl₃, which can also act as the solvent. The reaction temperature is crucial; heating to reflux is often necessary to ensure complete conversion[2][3]. The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can sometimes improve the reaction by neutralizing the HCl generated.
Q4: After the chlorination reaction, my work-up is problematic, and I am getting the starting material back. What is happening?
This is a common issue when working with POCl₃. The intermediate formed during the chlorination can be susceptible to hydrolysis. If the reaction mixture is quenched with water or aqueous base while still hot, or if the quenching is not done carefully, the chlorinated product can revert to the starting benzimidazolone. It is crucial to cool the reaction mixture to room temperature or below before slowly and carefully adding it to ice-water or a cold aqueous bicarbonate solution to neutralize the excess POCl₃ and acid[4].
Q5: The final product is discolored (e.g., yellow or brown). How can I improve its purity and appearance?
Colored impurities often arise from side reactions or oxidation. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. For persistent color, treatment with activated carbon during recrystallization can be effective. The crude product is dissolved in the hot solvent, a small amount of activated carbon is added, and the mixture is briefly refluxed before being filtered hot to remove the carbon[5].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one (Step 1) | Incomplete reaction due to insufficient heating. | Ensure the reaction temperature reaches 130-160°C and is maintained for several hours[1]. |
| Suboptimal stoichiometry. | Use a slight molar excess of urea (e.g., 1.1 to 1.5 equivalents) relative to 4-fluoro-1,2-phenylenediamine. | |
| Low Yield of this compound (Step 2) | Incomplete chlorination. | Increase the reaction time or temperature (reflux). Ensure the starting material is completely dry[3]. |
| Hydrolysis of the product during work-up. | Cool the reaction mixture completely before quenching. Add the reaction mixture slowly to a large volume of ice-water or cold aqueous NaHCO₃ solution[4]. | |
| Presence of Starting Material After Chlorination | Incomplete reaction or hydrolysis. | Confirm reaction completion by TLC. If complete, the issue is likely hydrolysis during work-up. Refine the quenching procedure as described above. |
| Formation of Multiple Products/Impurities | Side reactions due to excessive heat or prolonged reaction times. | Optimize reaction conditions by monitoring with TLC to determine the point of maximum product formation before significant side products appear. |
| Impure starting materials. | Ensure the purity of 4-fluoro-1,2-phenylenediamine and other reagents before starting the synthesis. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the recrystallization solvent. | Screen for an optimal solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane) where the product has high solubility at high temperatures and low solubility at room temperature or below[5]. |
| Oily product instead of a solid precipitate. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. Seeding with a small crystal of the pure product can also help. |
Experimental Protocols
Step 1: Synthesis of 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one
-
Reactants Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq.) and urea (1.2 eq.)[1].
-
Reaction: Heat the mixture in an oil bath to 150-160°C. The mixture will melt and ammonia will be evolved. Maintain this temperature for 3-4 hours with stirring.
-
Work-up: Cool the reaction mixture to room temperature. The solidified mass is then treated with hot water to dissolve any unreacted urea and other water-soluble impurities.
-
Isolation: The crude product is collected by vacuum filtration, washed with cold water, and then dried under vacuum.
-
Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield pure 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one.
Step 2: Synthesis of this compound
-
Reactants Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, place the dried 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq.).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the flask[3]. Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing a large amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry it under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Variation | Effect on Yield | Effect on Purity | Recommendation |
| Step 1: Temperature | < 130°C | Low | High (unreacted starting material) | Maintain temperature at 150-160°C for optimal results. |
| > 170°C | Decreased | Low (decomposition/side products) | Avoid overheating to prevent degradation. | |
| Step 2: POCl₃ Equivalents | < 5 eq. | Low | High (incomplete reaction) | Use at least 5 equivalents of POCl₃ to act as both reagent and solvent. |
| > 10 eq. | High | High | A larger excess does not significantly improve yield but complicates work-up. | |
| Step 2: Reaction Time | < 4 hours | Low | High (incomplete reaction) | Monitor by TLC; typical reaction times are 4-6 hours at reflux. |
| > 8 hours | No significant change | May decrease due to side reactions | Extended reaction times are generally not necessary and may be detrimental. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-5-fluorobenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chloro-5-fluorobenzimidazole from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
A1: The main challenges in purifying this compound arise from its physicochemical properties. The presence of both a halogenated benzimidazole core and a fluorine atom can lead to:
-
Poor solubility in some common organic solvents, which can make recrystallization challenging.
-
Strong adsorption to silica gel during column chromatography, potentially causing poor separation and recovery.
-
The formation of positional isomers and other byproducts with similar polarities during synthesis, making them difficult to separate from the desired product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include:
-
Unreacted starting materials: Such as the corresponding diamine and carboxylic acid or aldehyde precursors.
-
Over- or under-chlorinated benzimidazoles: Depending on the specifics of the chlorination reaction.
-
Positional isomers: For instance, if the starting materials allow for different cyclization pathways.
-
Polymeric byproducts or dimers: Which can form under harsh reaction conditions.
-
Residual catalysts and reagents from the synthesis steps.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is particularly suitable.[1]
-
Thin-Layer Chromatography (TLC): A simple and rapid technique for monitoring the progress of a reaction and for the initial assessment of crude product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the purified compound and identifying any impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify unknown impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a mixed-solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. - Ensure the minimum amount of hot solvent was used for dissolution.[2] |
| Oily product instead of crystals | The compound may be melting in the solvent, or the solution is supersaturated with impurities. | - Ensure the recrystallization temperature is below the melting point of this compound. - Try adding a small seed crystal to induce crystallization. - Consider an initial purification step like column chromatography to remove a significant portion of the impurities. |
| Poor separation in column chromatography | The polarity of the mobile phase is too high or too low. | - Optimize the mobile phase composition using TLC with various solvent ratios before running the column. A common starting point for similar compounds is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[3] |
| Product degradation during purification | The compound may be sensitive to heat or prolonged exposure to acidic or basic conditions. | - Avoid excessive heating during recrystallization. - If using column chromatography, consider using neutral silica gel and minimize the time the compound is on the column. |
| Presence of colored impurities | The crude product may contain colored byproducts. | - During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the colored impurities before allowing the solution to cool.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some preliminary screening.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can cover the flask to slow down the cooling process. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purification using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane)
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures. The ideal system will show good separation between the desired product and impurities, with an Rf value for the product of around 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: HPLC Purity Analysis
This is a representative reversed-phase HPLC method that can be adapted for the purity analysis of this compound, based on a method for the closely related 2-chlorobenzimidazole.[5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 278 nm.[5]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of a this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[5]
-
Sample Solution: Prepare the sample to be analyzed in the same manner and at a similar concentration as the standard solution.[5]
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Benzimidazole Derivatives
| Solvent/Solvent System | Comments |
| Ethanol | A good starting point for many benzimidazole derivatives. |
| Methanol/Water | A mixed-solvent system that can be effective if the compound is too soluble in pure methanol. |
| Ethyl Acetate/Hexane | Another common mixed-solvent system for compounds with intermediate polarity. |
| Dichloromethane/Methanol | Can be used for more polar benzimidazole derivatives.[3] |
Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | 70% A to 30% A over 20 min[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 278 nm[5] |
| Column Temperature | 30 °C[5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Derivatization of 2-Chloro-5-fluorobenzimidazole
Welcome to the technical support center for the derivatization of 2-Chloro-5-fluorobenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary reactive sites on this compound are the N-H of the imidazole ring and the C-Cl bond at the 2-position. Common derivatization strategies include:
-
N-Alkylation: Introduction of alkyl groups at the N1 or N3 position of the benzimidazole ring.
-
N-Arylation: Formation of a C-N bond between the benzimidazole nitrogen and an aryl group, typically via Chan-Lam or Buchwald-Hartwig coupling.[1]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling at the C2 position to form a C-C bond with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation at the C2 position by reacting with primary or secondary amines.[2]
Q2: I am observing poor regioselectivity during N-alkylation, obtaining a mixture of N1 and N3 isomers. How can I improve this?
A2: Regioselectivity in the N-alkylation of unsymmetrical benzimidazoles is a common challenge influenced by steric and electronic factors.[3] To improve regioselectivity:
-
Choice of Base and Solvent: The reaction conditions can significantly influence the position of alkylation. For instance, using sodium hydride in THF often favors N1 alkylation.
-
Steric Hindrance: The steric bulk of the alkylating agent and any existing substituents on the benzimidazole ring can direct the alkylation to the less sterically hindered nitrogen.
-
Protecting Groups: In some cases, employing a protecting group strategy may be necessary to achieve the desired regioselectivity.
Q3: What are the main challenges associated with Suzuki-Miyaura coupling of this compound?
A3: The Suzuki-Miyaura coupling of this compound can be challenging due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds. The presence of the benzimidazole moiety can also lead to catalyst inhibition. Key challenges include:
-
Catalyst Deactivation: The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Low Reactivity of the Chloride: Aryl chlorides are less reactive in the oxidative addition step of the catalytic cycle.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation.
Q4: Why is my Buchwald-Hartwig amination reaction failing or giving low yields?
A4: Low yields in Buchwald-Hartwig amination of this compound can stem from several factors:
-
Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands are often required for the amination of aryl chlorides.
-
Base Sensitivity: The choice of base is crucial and must be compatible with the starting materials and products. Strong bases can sometimes lead to side reactions.
-
Catalyst Poisoning: Similar to Suzuki coupling, the benzimidazole nitrogen atoms can inhibit the palladium catalyst.
Troubleshooting Guides
N-Alkylation
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Conversion | Insufficiently strong base. | Use a stronger base such as NaH or K₂CO₃. |
| Low reaction temperature. | Increase the reaction temperature. | |
| Poor quality alkylating agent. | Use a fresh, high-purity alkylating agent. | |
| Mixture of N1 and N3 Isomers | Non-optimized reaction conditions. | Screen different bases and solvents. For example, NaH in THF often provides good N1 selectivity. |
| Steric and electronic effects. | Consider the steric bulk of the alkylating agent. A bulkier agent may favor the less hindered nitrogen. | |
| Over-alkylation (Dialkylation) | Excess alkylating agent. | Use a stoichiometric amount or a slight excess of the alkylating agent. |
| High reactivity of the mono-alkylated product. | Monitor the reaction closely and stop it once the desired product is formed. |
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Conversion | Catalyst deactivation by the benzimidazole nitrogen. | Use a higher catalyst loading or employ a pre-catalyst. Consider ligands that are less susceptible to inhibition. |
| Low reactivity of the 2-chloro substituent. | Employ a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. Increase the reaction temperature. | |
| Ineffective base. | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen). |
| Inappropriate catalyst or reaction conditions. | Use a Pd(0) source like Pd(PPh₃)₄. | |
| Protodeboronation | Unstable boronic acid. | Use a fresh batch of boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). |
| Presence of excess water. | Use anhydrous solvents and reagents. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Solution |
| Low or No Conversion | Inappropriate ligand for aryl chlorides. | Use bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[4] |
| Catalyst inhibition. | Increase catalyst loading or use a pre-catalyst. | |
| Incorrect base. | Screen different bases like NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base can be critical for the specific amine used. | |
| Side Product Formation (e.g., hydrodehalogenation) | β-hydride elimination from the palladium-amide intermediate. | Optimize the ligand and reaction temperature. |
| Reaction with the benzimidazole N-H. | Protect the N-H group prior to the coupling reaction if it is interfering. |
Purification
| Problem | Possible Cause | Troubleshooting Solution |
| Difficulty in Removing Starting Material | Similar polarity of starting material and product. | Optimize the mobile phase in column chromatography for better separation. Consider using a different stationary phase. |
| Product Degradation on Silica Gel | Acidity of silica gel. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
| Persistent Colored Impurities | Oxidation or side products from the reaction. | During recrystallization, treat the solution with activated charcoal to adsorb colored impurities.[2] |
| Poor Crystallization | Inappropriate solvent. | Perform a systematic solvent screen to find a suitable solvent or solvent mixture for recrystallization. |
Quantitative Data
Table 1: Representative Conditions for N-Alkylation of 2-Chlorobenzimidazoles
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | THF | 80 | 1 | 64 | [5] |
| Dimethylsulfate | aq. NaOH | Water | Room Temp | 2 | 81 | [5] |
| Benzyl Chloride | K₂CO₃ | PEG-600 | 100 | 3 | Good | [5] |
| 6-chloro-2-hexanone | K₂CO₃ | DMF | 140-145 | - | 54 | [6] |
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chlorobenzimidazoles
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Benzyloxyphenyl-boronic acid | PdCl₂(dppf) (10) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 80 | [5] |
| 2-Methoxyphenyl-boronic acid | PdCl₂(dppf) (10) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | Low | [5] |
| 2-Methoxy-5-chlorophenyl-boronic acid | PdCl₂(dppf) (10) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | Low | [5] |
| Potassium 2-methoxypyridin-3-yl-trifluoroborate | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | >90 | [5] |
Note: A study on the Suzuki-Miyaura reaction of this compound reported low yields and the formation of many by-products, suggesting that this substrate can be particularly challenging. However, the related 2-chloro-5-fluoro-4-methyl-benzimidazole gave a good yield (74%) under similar conditions, highlighting the influence of the substitution pattern.[5]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or THF), add a base (e.g., K₂CO₃, 2.0 equiv. or NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
To a reaction tube, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for derivatization reactions.
References
- 1. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-5-fluorobenzimidazole
Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Chloro-5-fluorobenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing coupling reactions with this compound?
A1: this compound can be a challenging substrate in cross-coupling reactions due to several factors. The benzimidazole core can coordinate to the metal catalyst, potentially leading to catalyst inhibition. Additionally, the chlorine atom at the 2-position is less reactive than bromine or iodine, often requiring more forcing reaction conditions. The presence of the fluorine atom and the N-H group on the benzimidazole ring can also influence the electronic properties and reactivity of the substrate.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: The most commonly employed and suitable cross-coupling reactions for forming C-N and C-C bonds with this compound are:
-
Buchwald-Hartwig Amination: For the coupling of amines (anilines, primary and secondary amines) to form 2-amino-5-fluorobenzimidazole derivatives.
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with aryl or heteroaryl boronic acids or esters.
-
Ullmann Condensation: A copper-catalyzed alternative for forming C-N and C-O bonds, which can sometimes be effective when palladium-based methods fail.
Q3: My reaction is showing low to no conversion. What are the first troubleshooting steps I should take?
A3: Low or no conversion is a frequent issue. A systematic approach to troubleshooting is recommended. Begin by verifying the integrity of your reagents and the reaction setup:
-
Reagent Purity: Ensure the purity of this compound, the coupling partner, and all reagents, as impurities can poison the catalyst.
-
Solvent and Atmosphere: Use anhydrous, degassed solvents. The presence of oxygen can deactivate the palladium catalyst, so it is crucial to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Catalyst and Ligand Activity: Ensure your palladium source and ligand are not degraded. Using a fresh batch or a more stable pre-catalyst can be beneficial.
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivity/Decomposition | - Use a Pre-catalyst: Consider using an air- and moisture-stable palladium pre-catalyst for more reliable generation of the active Pd(0) species. - Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may improve the yield.[1] - Ligand Selection: The choice of ligand is critical. For electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) often give good results.[2] |
| Inefficient Oxidative Addition | - Higher Temperature: Increasing the reaction temperature can help overcome the activation barrier for the C-Cl bond activation. - Choice of Ligand: Bulky, electron-rich ligands can facilitate the oxidative addition step. |
| Poor Base Performance | - Base Strength & Solubility: The choice of base is crucial. For Buchwald-Hartwig aminations, strong bases like NaOtBu or KOtBu are common. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. The solubility of the base in the reaction solvent is also important.[3] - Screening Bases: If a particular base is not effective, screening a panel of different bases is a recommended optimization step. |
| Substrate-Related Issues | - N-H Interference: The acidic N-H proton of the benzimidazole ring can interfere with the reaction. While some protocols work with the unprotected form, N-protection (e.g., with a benzyl or Boc group) can sometimes improve yields and consistency. |
Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategies |
| Hydrodehalogenation | Reduction of the C-Cl bond, replacing chlorine with hydrogen. | - Optimize Base: Use a less sterically hindered or weaker base. - Lower Temperature: Higher temperatures can sometimes promote this side reaction. - Ligand Choice: Some ligands may be more prone to promoting hydrodehalogenation. Screening different ligands can be beneficial. |
| Homocoupling | Self-coupling of the boronic acid in Suzuki reactions. | - Rigorous Degassing: This is often caused by the presence of oxygen. Ensure all solvents and the reaction vessel are thoroughly degassed.[3] - Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling. |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom in Suzuki reactions. | - Use Fresh Boronic Acid: This can be an issue with unstable boronic acids. Use a fresh batch. - Use Boronate Esters: Consider using a more stable boronate ester (e.g., a pinacol ester). |
Data Presentation
The following table summarizes the optimization of reaction conditions for a Buchwald-Hartwig amination of a protected 2-chlorobenzimidazole with 4-(methylsulfonyl)aniline, which can serve as a starting point for optimizing the coupling of this compound.[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (10) | BINAP (12) | Cs₂CO₃ | Toluene | 16 | 0 |
| 2 | Pd(OAc)₂ (10) | DPEphos (12) | Cs₂CO₃ | Toluene | 16 | 0 |
| 3 | Pd(OAc)₂ (10) | XPhos (12) | Cs₂CO₃ | Toluene | 16 | 91 |
| 4 | Pd(OAc)₂ (10) | BINAP (12) | Cs₂CO₃ | Dioxane | 16 | 0 |
| 5 | Pd(OAc)₂ (10) | DPEphos (12) | Cs₂CO₃ | Dioxane | 16 | 0 |
| 6 | Pd(OAc)₂ (10) | XPhos (12) | Cs₂CO₃ | Dioxane | 16 | 100 |
| 7 | Pd(OAc)₂ (10) | XPhos (12) | Cs₂CO₃ | Dioxane | 8 | 79 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Strong base (e.g., NaOtBu or LHMDS, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add this compound, the palladium pre-catalyst, and the base under an inert atmosphere (Argon or Nitrogen).
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A decision-making workflow for troubleshooting low conversion in coupling reactions.
References
Technical Support Center: Crystallization of 2-Chloro-5-fluorobenzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 2-Chloro-5-fluorobenzimidazole.
I. Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful crystallization strategy. While specific experimental data for this compound is not widely available in the public domain, the following table summarizes key properties based on its chemical structure and data from closely related analogs like 2-chlorobenzimidazole.
| Property | Value | Remarks |
| Molecular Formula | C₇H₄ClFN₂ | - |
| Molecular Weight | 170.58 g/mol | - |
| CAS Number | Not readily available | The CAS number for the isomeric 2-Chloro-6-fluorobenzimidazole is 135533-78-7. It is crucial to confirm the identity of your starting material. |
| Melting Point | Estimated to be in the range of 150-180 °C | This is an estimate based on related benzimidazole derivatives. The actual melting point should be determined experimentally and can be a key indicator of purity. |
| Solubility | Generally low in water, with higher solubility in polar aprotic and protic organic solvents.[1] | For the related 2-chlorobenzimidazole, it is reported to be more soluble in solvents like Dimethyl Sulfoxide (DMSO).[1] The principle of "like dissolves like" suggests moderate solubility in alcohols (e.g., ethanol, methanol) and chlorinated solvents (e.g., dichloromethane).[1] |
II. Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and provides actionable solutions.
Q1: My compound will not crystallize and remains an oil.
Possible Causes:
-
High Impurity Levels: The presence of impurities can significantly disrupt the crystal lattice formation, leading to oiling out.
-
Inappropriate Solvent System: The solvent may be too good, keeping the compound fully dissolved even at lower temperatures.
-
Supersaturation Level is Too High: Rapid cooling or excessive solvent evaporation can lead to the compound crashing out as an oil instead of forming crystals.
Solutions:
-
Purification of Crude Material: Before attempting crystallization, ensure the purity of your this compound. Techniques like column chromatography can be employed to remove impurities.
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold. Consider solvent systems like ethanol/water, methanol/water, or dichloromethane/hexane.
-
Slow Down the Crystallization Process:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, followed by further cooling in a refrigerator or ice bath.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystal growth.
-
Q2: I am getting very small or needle-like crystals, which are difficult to handle and may have lower purity.
Possible Causes:
-
Rapid Nucleation: Too many crystal nuclei are forming at once, leading to the growth of many small crystals instead of a few large ones.
-
High Level of Supersaturation: Similar to the oiling out issue, a very high concentration can lead to rapid precipitation.
Solutions:
-
Reduce the Rate of Cooling or Evaporation: Slower processes favor the growth of larger, higher-quality crystals.
-
Decrease the Concentration: Use a slightly larger volume of solvent to dissolve your compound.
-
Seeding: Introduce a single, well-formed crystal of this compound into a saturated solution to promote the growth of a larger crystal.
Q3: The resulting crystals are colored, even though the starting material was off-white.
Possible Causes:
-
Presence of Colored Impurities: The crude product may contain colored byproducts from the synthesis.
-
Degradation: The compound might be degrading at the elevated temperatures used for dissolution.
Solutions:
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities.[2][3] Be aware that it can also adsorb some of your desired product, potentially reducing the yield.
-
Acid-Base Extraction: As benzimidazoles are basic, an acid-base extraction can be an effective purification step prior to crystallization. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The impurities may remain in the organic layer. Then, neutralize the aqueous layer to precipitate the purified product.
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filter paper and funnel
-
Buchner funnel and flask for vacuum filtration
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The rate of cooling can be controlled by insulating the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
IV. Visualizing the Troubleshooting Process
To aid in the decision-making process during troubleshooting, the following workflow diagram illustrates the logical steps to address common crystallization challenges.
V. Frequently Asked Questions (FAQs)
Q: What is the best solvent for crystallizing this compound? A: There is no single "best" solvent, as the optimal choice depends on the purity of your compound and the desired crystal form. A good starting point is to screen polar protic solvents like ethanol and methanol, and their mixtures with water. For a less soluble option, consider chlorinated solvents like dichloromethane, potentially in a co-solvent system with a non-polar solvent like hexane for anti-solvent crystallization.
Q: How can I determine the purity of my crystallized product? A: The purity of your crystals can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any residual impurities.
Q: My yield is very low after recrystallization. What can I do? A: A low yield can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Try to use the minimum amount of hot solvent required for complete dissolution.
-
Cooling too quickly: This can lead to the formation of fine crystals that are difficult to collect.
-
Incomplete precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the solution adequately. You can try concentrating the mother liquor to recover more product, although it may be less pure.
References
stability issues of 2-Chloro-5-fluorobenzimidazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloro-5-fluorobenzimidazole in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound due to harsh pH conditions, elevated temperature, light exposure, or oxidative stress. | - pH Control: Ensure the solution's pH is within a stable range for benzimidazoles, which is often slightly acidic (around pH 4-6). Avoid strongly acidic or basic conditions unless required for the experiment, and if so, minimize exposure time. - Temperature Management: Perform experiments at controlled room temperature or below. Avoid unnecessary exposure to high temperatures which can accelerate degradation. - Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation. - Inert Atmosphere: For sensitive experiments, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Loss of compound concentration over time in stock solutions. | Intrinsic instability of the compound in the chosen solvent or storage conditions. | - Solvent Selection: Assess the compatibility of the solvent with this compound. Consider less reactive solvents if degradation is observed. - Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to enhance long-term stability.[1][2] Studies on other benzimidazoles have shown that storage at -80°C or -20°C is effective.[1][2] - Fresh Preparation: For critical applications, it is advisable to prepare solutions fresh, ideally on the day of use. |
| Inconsistent experimental results. | Variability in the stability of the compound across different experimental setups. | - Standardize Protocols: Ensure consistent use of solvents, pH, temperature, and light exposure across all experiments. - Perform Control Experiments: Include control samples (compound in a stable matrix) to monitor for degradation during the experiment. - Stability-Indicating Method: Utilize a validated, stability-indicating analytical method (e.g., HPLC, UPLC) that can separate the intact compound from its degradation products. |
| Precipitation of the compound from solution. | Poor solubility of this compound in the chosen solvent system or changes in temperature. | - Solubility Assessment: Determine the solubility of the compound in various solvents to select the most appropriate one. - Co-solvents: Consider the use of co-solvents to improve solubility. - Temperature Control: Be aware of the temperature dependence of solubility and maintain a consistent temperature during experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of benzimidazole derivatives like this compound is primarily influenced by:
-
pH: The imidazole ring is susceptible to both acid and base-catalyzed hydrolysis.[3]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.[4]
-
Oxidation: The benzimidazole core can be susceptible to oxidation, which can be catalyzed by the presence of oxygen or oxidizing agents.[3]
-
Solvent: The nature of the solvent can influence the degradation pathways and rates.
Q2: How can I perform a forced degradation study to understand the stability of this compound?
A2: A forced degradation study is crucial for understanding the intrinsic stability of a compound.[5] A typical protocol involves exposing a solution of the compound to various stress conditions:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).[3]
-
Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperatures.[3]
-
Oxidative Degradation: Treat with a dilute solution of hydrogen peroxide (e.g., 3%).[5]
-
Thermal Degradation: Expose a solution of the compound to elevated temperatures (e.g., 60-80°C).[5]
-
Photolytic Degradation: Expose a solution to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[4][5]
Samples should be analyzed at various time points using a stability-indicating HPLC method to track the degradation of the parent compound and the formation of degradation products.[6]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for monitoring the stability of benzimidazole derivatives.[3][4][7] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides valuable molecular weight information.[3][7]
Q4: Are there any specific storage recommendations for solutions of this compound?
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies.
| Stress Condition | Concentration of this compound | Time Points | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl (60°C) | e.g., 1 mg/mL | e.g., 0, 2, 4, 8, 24 hr | User-defined | User-defined |
| 0.1 M NaOH (RT) | e.g., 1 mg/mL | e.g., 0, 2, 4, 8, 24 hr | User-defined | User-defined |
| 3% H₂O₂ (RT) | e.g., 1 mg/mL | e.g., 0, 2, 4, 8, 24 hr | User-defined | User-defined |
| Thermal (70°C) | e.g., 1 mg/mL | e.g., 0, 24, 48, 72 hr | User-defined | User-defined |
| Photolytic | e.g., 1 mg/mL | e.g., 0, 1.2 million lux hours | User-defined | User-defined |
Detailed Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Validated stability-indicating HPLC-UV or LC-MS method
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Dilute the stock solution with an appropriate solvent and expose it to a high temperature (e.g., 70°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines, ensuring a dark control is run in parallel.[5]
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the decrease in the peak area of the parent compound to determine the extent of degradation.
-
Monitor for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Method Refinement for Analyzing 2-Chloro-5-fluorobenzimidazole Purity
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their analytical methods for determining the purity of 2-Chloro-5-fluorobenzimidazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section provides solutions to common problems that may arise during the HPLC analysis of this compound.
Question 1: My chromatogram shows significant peak tailing for the main compound. What are the likely causes and how can I resolve this?
Answer: Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase. Here are the common causes and their solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the benzimidazole ring can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with trifluoroacetic acid or formic acid) can protonate the basic nitrogens, reducing their interaction with silanols.
-
Use an End-Capped Column: Employ a column with end-capping to block residual silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine, into the mobile phase to saturate the active silanol sites.[1]
-
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[1]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.[1]
-
-
Column Contamination or Degradation: The accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1]
Question 2: I am observing a drifting baseline in my chromatogram. What could be the cause and how can I fix it?
Answer: A drifting baseline can be caused by several factors, often related to the mobile phase or the column.
-
Column Not Equilibrated: The column may not be fully equilibrated with the mobile phase.
-
Solution: Increase the column equilibration time before starting your analytical run.
-
-
Mobile Phase Composition Change: The composition of the mobile phase may be changing over time.
-
Solution: Prepare a fresh mobile phase and ensure all components are fully miscible. If using a gradient, check that the pump is functioning correctly.
-
-
Column Temperature Fluctuation: Changes in column temperature can cause the baseline to drift.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Contamination: A contaminated detector flow cell can also lead to a drifting baseline.
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
Question 3: My system pressure is fluctuating. What are the potential reasons and solutions?
Answer: Pressure fluctuations are often indicative of a problem with the pump or a leak in the system.
-
Air Trapped in the Pump: Air bubbles in the pump head are a common cause of pressure fluctuations.
-
Solution: Purge the pump to remove any trapped air. Ensure your mobile phase is properly degassed.[2]
-
-
Leaking Pump Seals: Worn pump seals can cause leaks and pressure instability.
-
Solution: Check the pump for leaks. If necessary, replace the pump seals.[2]
-
-
Faulty Check Valves: A malfunctioning check valve can lead to inconsistent flow and pressure fluctuations.
-
Solution: Clean or replace the check valves.
-
Experimental Protocols
A validated reversed-phase HPLC (RP-HPLC) method is crucial for the reliable determination of this compound purity. This method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.[3]
Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 278 nm[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C[3] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).[3]
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.[3]
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.[3]
Data Presentation
The following table summarizes the expected performance of the proposed HPLC method.
| Parameter | Expected Performance |
| Retention Time of this compound | Approximately 12-15 minutes |
| Resolution of Critical Pairs | > 2.0 |
| Tailing Factor | < 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
Caption: Potential synthetic pathway and impurity sources for this compound.
References
Validation & Comparative
Unveiling the Antiviral Potential of 2-Chloro-5-fluorobenzimidazole Analogs: A Structure-Activity Relationship Comparison
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Analogs of 2-Chloro-5-fluorobenzimidazole, in particular, have been investigated for their potential as antiviral agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their in vitro efficacy against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). The data presented herein is crucial for researchers and professionals in drug development seeking to design more potent and selective antiviral therapeutics.
Comparative Analysis of In Vitro Antiviral Activity
The antiviral activity of 2-Chloro-5,6-dihalogenated benzimidazole ribonucleosides reveals a clear structure-activity relationship. The nature of the halogen substituents at the 5 and 6 positions of the benzimidazole ring significantly influences the potency against HCMV and HSV-1, as well as the associated cytotoxicity.
The following table summarizes the in vitro biological data for a series of 2-Chloro-5,6-dihalogenated-1-β-D-ribofuranosylbenzimidazole analogs. The data highlights the inhibitory concentrations (IC50) against HCMV and HSV-1, and the cytotoxic concentrations (IC50) in host cells.
| Compound | 5,6-Substituent | HCMV IC50 (µM) | HSV-1 IC50 (µM) | Cytotoxicity IC50 (µM) |
| 1 | -F, -F | Inactive | Inactive | >100 |
| 2 | -Cl, -Cl (TCRB) | 2.9 | 102 | >100 |
| 3 | -Br, -Br | ~4 | 50-90 | 10-100 |
| 4 | -I, -I | ~2 | 50-90 | 10-20 |
Key Observations from the SAR Data:
-
Influence of Halogen Substitution: A clear trend is observed in the anti-HCMV activity based on the halogen at the 5 and 6 positions: I ≈ Br ≈ Cl >> F.[1] The difluoro analog was found to be inactive.
-
Potency against HCMV: The diiodo and dibromo analogs exhibited the most potent activity against HCMV, with IC50 values of approximately 2 µM and 4 µM, respectively.[1] The dichloro analog (TCRB) also showed significant activity.
-
Activity against HSV-1: The analogs demonstrated weaker activity against HSV-1 compared to HCMV.
-
Cytotoxicity: A significant factor in the therapeutic potential of these compounds is their cytotoxicity. The cytotoxicity trend was found to be I > Br > Cl, indicating that while the diiodo analog is the most potent against HCMV, it is also the most toxic to the host cells.[1]
-
Therapeutic Index: The 2,5,6-trichloro analog (TCRB) presented the most favorable therapeutic profile, with a good separation between its antiviral activity and cytotoxicity.[1]
Experimental Protocols
The following is a representative protocol for the synthesis and in vitro antiviral evaluation of 2-Chloro-5,6-dihalogenated benzimidazole analogs, based on published methodologies.
Synthesis of 2-Chloro-5,6-difluorobenzimidazole (Compound 8 in the original publication):
This synthesis involves a multi-step process starting from 4,5-difluoro-2-nitroaniline.
-
Reduction: The nitro group of 4,5-difluoro-2-nitroaniline is reduced to an amine.
-
Cyclization: The resulting diamine undergoes cyclization to form the benzimidazole ring.
-
Diazotization: The 2-amino group of the benzimidazole is converted to a diazonium salt, which is then substituted with a chloro group to yield the final product.[1]
In Vitro Antiviral Plaque Reduction Assay:
This assay is a standard method to determine the antiviral activity of a compound.
-
Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluency in 96-well plates.
-
Viral Infection: The cell monolayers are infected with a known titer of HCMV or HSV-1.
-
Compound Treatment: After a viral adsorption period, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that allows for plaque formation (typically 7-10 days for HCMV and 2-3 days for HSV-1).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
IC50 Determination: The IC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated from the dose-response curve.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Chloro-5,6-difluorobenzimidazole.
Caption: Synthetic pathway for 2-Chloro-5,6-difluorobenzimidazole.
References
Decoding the Action of 2-Chloro-5-fluorobenzimidazole: A Comparative Guide to Potential Mechanisms
Due to a significant lack of direct experimental data on the specific mechanism of action for 2-Chloro-5-fluorobenzimidazole, this guide provides a comparative analysis of the well-established mechanisms of structurally related benzimidazole derivatives. This information offers valuable insights into the potential antiviral and antifungal activities of this compound, guiding future research and drug development efforts.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the precise mode of action for this compound remains unelucidated, its structural similarity to other bioactive benzimidazoles suggests it may operate through analogous pathways. This guide explores two prominent mechanisms associated with this class of compounds: antiviral activity through the inhibition of viral RNA polymerase and antifungal activity via the disruption of ergosterol biosynthesis.
Comparative Analysis of Antiviral and Antifungal Benzimidazole Derivatives
To provide a quantitative perspective, the following tables summarize the in vitro efficacy of various benzimidazole derivatives against different viral and fungal pathogens. It is important to note that direct extrapolation of these activities to this compound is not possible without specific experimental validation.
Table 1: Comparative Antiviral Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Virus | Assay Type | IC50 (µM) | Reference |
| 2,5,6-Trichlorobenzimidazole Ribonucleoside (TCRB) | Human Cytomegalomegalovirus (HCMV) | Plaque Reduction | 2.9 | [1] |
| Human Cytomegalomegalovirus (HCMV) | Yield Reduction | 1.4 | [1] | |
| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction | 102 | [1] | |
| 2-Bromo-5,6-dichlorobenzimidazole Ribonucleoside (BDCRB) | Human Cytomegalomegalovirus (HCMV) | Not Specified | ~0.7 | [1] |
| 5,6-Dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalomegalovirus (HCMV) | Not Specified | 42 | [1] |
| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | 30 | [1] | |
| Various Benzimidazole Derivatives | Coxsackievirus B5 (CVB-5) | Not Specified | 9-17 | [2] |
| Respiratory Syncytial Virus (RSV) | Not Specified | 5-15 | [2] |
Table 2: Comparative Antifungal Activity of Benzimidazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | Candida glabrata | Not Specified | [3] |
| Candida krusei | Not Specified | [3] | |
| Benzimidazole-oxadiazole compound 4h | Candida albicans | 1.95 | [2] |
| Benzimidazole-oxadiazole compound 4p | Candida albicans | 1.95 | [2] |
| Candida krusei | 7.8 | [2] | |
| Candida parapsilosis | 31.25 | [2] | |
| 2-chloromethyl-1H-benzimidazole derivative 7f | Botrytis cinerea | 13.36 | [4] |
| 2-chloromethyl-1H-benzimidazole derivative 5b | Colletotrichum gloeosporioides | 11.38 | [4] |
Potential Mechanisms of Action
Based on the activities of related compounds, two primary mechanisms are hypothesized for this compound:
Antiviral Activity: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Several benzimidazole derivatives function as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. These compounds are believed to bind to an allosteric site on the enzyme, inducing a conformational change that ultimately blocks RNA synthesis.[5] This mechanism has been particularly studied in the context of the Hepatitis C Virus (HCV).[5]
Hypothesized antiviral mechanism of this compound.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
A prominent mechanism of antifungal action for benzimidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, these compounds can target and inhibit the enzyme lanosterol 14α-demethylase (Erg11p), which is a key step in the conversion of lanosterol to ergosterol.[3][6] This disruption leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane.
References
- 1. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Cytotoxicity of Benzimidazole Derivatives: A Comparative Analysis with a Focus on 2-Chloro-5-fluorobenzimidazole Analogs
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic profiles of various 2-Chloro-5-fluorobenzimidazole derivatives and related benzimidazole compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. The information presented herein is curated from recent scientific literature and aims to facilitate an objective evaluation of the therapeutic potential of these compounds.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The structural similarity of the benzimidazole scaffold to endogenous purines allows for its interaction with various biological targets, making it a privileged structure in drug discovery.[2] Among these, 2-chlorobenzimidazole derivatives serve as versatile precursors for synthesizing diverse bioactive molecules.[2] This guide focuses on the cytotoxic effects of these compounds, particularly highlighting the impact of chloro and fluoro substitutions on their activity against various cancer cell lines.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell proliferation. The following tables summarize the IC50 values of different benzimidazole derivatives, including 2-chloro analogs, against several cancer cell lines.
| Compound ID | Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3a1 | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | HepG2 | Liver Cancer | 7.54 | [2] |
| SK-OV-3 | Ovarian Cancer | 9.12 | [2] | ||
| NCI-H460 | Lung Cancer | 11.34 | [2] | ||
| BEL-7404 | Liver Cancer | 8.21 | [2] | ||
| HL-7702 | Normal Liver Cells | > 100 | [2] | ||
| 3a3 | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | HepG2 | Liver Cancer | 12.87 | [2] |
| SK-OV-3 | Ovarian Cancer | 15.65 | [2] | ||
| NCI-H460 | Lung Cancer | 18.21 | [2] | ||
| BEL-7404 | Liver Cancer | 14.33 | [2] | ||
| HL-7702 | Normal Liver Cells | > 100 | [2] | ||
| Compound 5 | Bromo-derivative of benzimidazole | MCF-7 | Breast Cancer | 17.8 ± 0.24 µg/mL | [3] |
| DU-145 | Prostate Cancer | 10.2 ± 1.4 µg/mL | [3] | ||
| H69AR | Lung Cancer | 49.9 ± 0.22 µg/mL | [3] | ||
| HEK-293 | Normal Embryonic Kidney | - | [3] | ||
| Compound 23a | N-substituted benzimidazole-chalcone | A549 | Lung Cancer | 9.73 | [4] |
| MCF-7 | Breast Cancer | 8.91 | [4] | ||
| HEP-G2 | Liver Cancer | 10.93 | [4] | ||
| OVCAR-3 | Ovarian Cancer | 10.76 | [4] |
Experimental Protocols
The evaluation of the cytotoxic activity of these benzimidazole derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing a quantitative assessment of cell proliferation.
MTT Assay Protocol for Cytotoxicity Screening[1]
-
Cell Seeding: Cancer cells are harvested and seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The cell culture medium is replaced with 100 µL of the medium containing the test compounds. Control wells with vehicle (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included. The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of benzimidazole derivatives are often mediated through the induction of apoptosis. Several of these compounds have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[6]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Intrinsic apoptosis pathway induced by benzimidazole derivatives.
Conclusion
The presented data indicate that benzimidazole derivatives, including those with 2-chloro substitutions, exhibit significant cytotoxic activity against a range of cancer cell lines. The potency of these compounds is influenced by the specific substitutions on the benzimidazole core. Further investigation into the structure-activity relationships of this compound derivatives is warranted to develop more potent and selective anticancer agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Chloro-5-fluorobenzimidazole Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 2-Chloro-5-fluorobenzimidazole compounds have emerged as a promising class of anticancer agents. This guide provides a comprehensive comparison of their in-vitro and in-vivo efficacy, supported by experimental data and detailed methodologies, to aid in the evaluation and development of these potential therapeutics.
In-Vitro Efficacy: Potent Antiproliferative Activity
Numerous studies have demonstrated the significant in-vitro anticancer effects of this compound derivatives across various cancer cell lines. These compounds have shown potent cytotoxicity, often with IC50 values in the micromolar to nanomolar range.
A notable example is the compound Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which has exhibited high anticancer efficacy in in-vitro screenings.[1][2] Other fluoro-substituted benzimidazole derivatives, such as ORT14 and ORT15 , have also been identified as potent antiproliferative agents in-vitro.[3]
The primary mechanisms of action identified for this class of compounds include the disruption of microtubule polymerization and the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which are crucial for cancer cell growth and survival.[4][5]
Table 1: In-Vitro Anticancer Activity of Representative this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H- benzo[d]imidazole-5-carboxylate (MBIC) | Hepatocellular Carcinoma (various) | Not specified, but showed highest efficacy in a screening | [1] |
| ORT14 (para-fluoro substituted) | A549, A498, A375 | 0.377 | [3] |
| HeLa, HepG2 | 0.188 | [3] | |
| ORT15 (ortho-fluoro substituted) | A549, A498, HeLa | 0.354 | [3] |
| A375, HepG2 | 0.177 | [3] | |
| Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole) | A549 | 111.70 | [6] |
| DLD-1 | 185.30 | [6] | |
| L929 | 167.30 | [6] | |
| Benzimidazole-triazole hybrid 5a | HepG-2, HCT-116, MCF-7, HeLa | "Very Strong" | [7] |
In-Vivo Efficacy: Translating In-Vitro Promise to Animal Models
While in-vitro studies provide crucial initial data, in-vivo testing is essential to evaluate the therapeutic potential of these compounds in a whole-organism context. Studies on benzimidazole derivatives, including some with fluoro- and chloro-substitutions, have shown promising results in animal models of cancer.
For instance, the aforementioned compound MBIC was tested in an orthotopic hepatocellular carcinoma (HCC) mouse model. At a dose of 25 mg/kg, MBIC significantly inhibited tumor growth, demonstrating its potential for in-vivo efficacy.[1] This highlights the successful translation of in-vitro potency to a living system.
Generally, benzimidazole anthelmintics, a related class of compounds, have demonstrated the ability to inhibit tumor growth in various animal models.[4][5] These in-vivo effects are often attributed to the same mechanisms observed in-vitro, including the disruption of microtubule function and the inhibition of key signaling pathways.[5]
Table 2: In-Vivo Anticancer Activity of a Representative this compound Derivative
| Compound | Animal Model | Cancer Type | Dosing | Key Finding | Reference |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H- benzo[d]imidazole-5-carboxylate (MBIC) | Orthotopic Mouse Model | Hepatocellular Carcinoma (HCC) | 25 mg/kg | Significant inhibition of tumor growth | [1] |
Experimental Protocols
In-Vitro Antiproliferative Assay (MTT Assay)
A common method to assess the in-vitro efficacy of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
In-Vivo Tumor Xenograft Model
Xenograft models are frequently used to evaluate the in-vivo anticancer activity of novel compounds.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the this compound compound or a vehicle control. The administration route can be oral, intraperitoneal, or intravenous, and the dosing schedule can vary.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric used.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the compound.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound compounds are often linked to their ability to interfere with crucial cellular processes. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the disruption of the PI3K/Akt/mTOR signaling pathway.
Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by this compound compounds.
This diagram illustrates how this compound compounds inhibit the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.
PI3K/Akt/mTOR Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
This diagram shows how this compound compounds can inhibit key kinases like PI3K and mTOR in this critical signaling pathway. By blocking this pathway, these compounds can effectively halt cancer cell growth and proliferation and promote apoptosis.
Conclusion
This compound compounds have demonstrated significant potential as anticancer agents, with robust efficacy in both in-vitro and in-vivo models. Their ability to target fundamental cancer-related processes such as cell division and survival signaling pathways makes them an attractive class of molecules for further drug development. The data presented in this guide provides a foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies. Further investigation into the in-vivo efficacy, pharmacokinetics, and safety profiles of a broader range of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis Efficiency of Benzimidazole Precursors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The efficiency of synthesizing this privileged heterocyclic system is therefore a critical consideration in drug discovery and development. This guide provides an objective comparison of the synthesis efficiency of various benzimidazole precursors, supported by experimental data, to inform the selection of the most appropriate synthetic route.
Comparison of Synthesis Efficiency
The synthesis of benzimidazoles is most commonly achieved through the condensation of o-phenylenediamine with a suitable one-carbon electrophile. The choice of this precursor significantly impacts reaction conditions, time, and overall yield. Modern techniques such as microwave (MW) irradiation and ultrasound assistance have been shown to dramatically improve efficiency over conventional heating methods.[1][2][3][4][5]
The following table summarizes quantitative data for the synthesis of benzimidazoles using different precursors and methodologies.
| Precursor | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Formic Acid | Conventional Heating | - | - | 100 | 2 hours | ~98.6[6] |
| Carboxylic Acids | Conventional Heating | Polyphosphoric Acid (PPA) | - | - | 2 - 8 hours | Moderate-Good[7] |
| Microwave Irradiation | Polyphosphoric Acid (PPA) | - | - | 3 - 10 min | 10-50% increase vs. conventional[7] | |
| Microwave Irradiation | Hydrochloric Acid (4M) | - | - | 1.5 - 4 min | 80-95[1] | |
| Aldehydes | Conventional Heating | Ammonium Chloride | Ethanol | 80 | 2 hours | 63-80 |
| Microwave Irradiation | Er(OTf)₃ (1 mol%) | Solvent-free | 60 | 5 - 10 min | 86-99[2][4] | |
| Ultrasound Irradiation | NaOH/I₂ | - | Room Temp | 4 - 7 min | up to 99[3] | |
| Green Synthesis (Grinding) | p-Toluenesulfonic acid | Solvent-free | - | - | High[8] | |
| Iminoester Hydrochlorides | Microwave Irradiation | - | - | - | Short | Good[9] |
Experimental Workflow
The general workflow for the synthesis of benzimidazoles from o-phenylenediamine and an aldehyde is depicted below. This process typically involves the formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the final benzimidazole product.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of synthetic routes. Below are representative protocols for conventional, microwave-assisted, and ultrasound-assisted synthesis.
Conventional Synthesis from an Aldehyde
This protocol is adapted from a green synthesis approach using ammonium chloride as a catalyst.
-
Reactants: To a mixture of o-phenylenediamine (0.100 g, 0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Reaction: Stir the resulting mixture for 2 hours at 80°C.
-
Monitoring: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
Microwave-Assisted Synthesis from an Aldehyde
This highly efficient, solvent-free method utilizes Erbium(III) triflate as a catalyst.[2][4]
-
Reactants: In a microwave-transparent vessel, mix N-phenyl-o-phenylenediamine (20 mmol), benzaldehyde (20 mmol), and Er(OTf)₃ (1 mol%).
-
Reaction: Subject the reaction mixture to microwave irradiation at 60°C for 5-10 minutes. For larger scale reactions (20 mmol), the time may be extended to 25 minutes.[2]
-
Work-up: After cooling, add water to the reaction mixture.
-
Purification: Extract the product with ethyl acetate. The organic layers can be combined, dried, and the solvent evaporated to yield the crude product, which can be further purified if necessary.
Ultrasound-Assisted Synthesis from an Aldehyde
This rapid, metal-free protocol employs an inexpensive oxidant system at room temperature.[3]
-
Reactants: In a suitable vessel, combine an aromatic aldehyde and o-phenylenediamine.
-
Reaction: Subject the mixture to ultrasonic irradiation in the presence of NaOH/I₂ as the oxidant system. The reaction is typically complete within 4-7 minutes at room temperature.
-
Work-up and Purification: Details for work-up and purification would follow standard procedures based on the properties of the synthesized benzimidazole.
Logical Relationship of Synthesis Methods
The choice of synthetic methodology is often a balance between efficiency, cost, and environmental impact. The following diagram illustrates the progression from traditional methods to more modern, efficient, and sustainable approaches.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 4. preprints.org [preprints.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase [mdpi.com]
- 6. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Reactivity of Benzimidazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of public data on the cross-reactivity of specific 2-Chloro-5-fluorobenzimidazole based inhibitors, this guide utilizes the well-characterized benzimidazole-based inhibitor, PF-670462 , as a representative compound. The data presented for PF-670462 serves as an illustrative example of the selectivity profile that can be expected from this class of compounds and underscores the importance of comprehensive kinase screening.
Introduction to Benzimidazole-Based Kinase Inhibitors
Benzimidazole scaffolds are a cornerstone in medicinal chemistry, recognized for their ability to mimic endogenous purine structures and interact with the ATP-binding sites of a wide array of protein kinases. This versatility has led to the development of numerous kinase inhibitors for various therapeutic areas, particularly in oncology. However, the structural similarity that allows for potent on-target activity can also result in off-target binding, leading to cross-reactivity with other kinases. Understanding this cross-reactivity profile is paramount for developing safe and effective therapeutics.
This guide provides a comparative analysis of the kinase selectivity of PF-670462, a known inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). The supporting experimental data and protocols are detailed to aid researchers in their evaluation of novel benzimidazole-based inhibitors.
Cross-Reactivity Profile of PF-670462
PF-670462 is a potent inhibitor of CK1δ and CK1ε with IC50 values of 14 nM and 7.7 nM, respectively[1][2]. While initially developed for these targets, broader kinase profiling has revealed a significant lack of selectivity. One study using the KINOMEscan® platform at a concentration of 10 µM found that PF-670462 inhibits 44 different kinases by more than 90%[3]. This highlights the promiscuous nature of some benzimidazole-based compounds.
The following table summarizes the inhibitory activity of PF-670462 against its primary targets and a selection of notable off-targets identified in broad screening panels.
| Kinase Target Family | Kinase | Inhibition Data | Target Type |
| CMGC | CK1δ (CSNK1D) | IC50: 14 nM | Primary Target |
| CMGC | CK1ε (CSNK1E) | IC50: 7.7 nM | Primary Target |
| CMGC | p38α (MAPK14) | Inhibited ≥90% at 10 µM | Off-Target |
| CMGC | JNK1 (MAPK8) | Inhibited ≥90% at 10 µM | Off-Target |
| CMGC | JNK2 (MAPK9) | Inhibited ≥90% at 10 µM | Off-Target |
| CMGC | JNK3 (MAPK10) | Inhibited ≥90% at 10 µM | Off-Target |
| TK | EGFR | Inhibited ≥90% at 10 µM | Off-Target |
| TK | ABL1 | Inhibited ≥90% at 10 µM | Off-Target |
| STE | MAP2K4 (MKK4) | Inhibited ≥90% at 10 µM | Off-Target |
| STE | MAP2K7 (MKK7) | Inhibited ≥90% at 10 µM | Off-Target |
| CAMK | CAMK1 | Inhibited ≥90% at 10 µM | Off-Target |
| CAMK | CAMK2A | Inhibited ≥90% at 10 µM | Off-Target |
| AGC | ROCK1 | Inhibited ≥90% at 10 µM | Off-Target |
| AGC | ROCK2 | Inhibited ≥90% at 10 µM | Off-Target |
This table represents a partial list of the 44 kinases inhibited ≥90% by 10 µM PF-670462 to illustrate its broad cross-reactivity.[3]
Signaling Pathway Inhibition
The primary targets of PF-670462, CK1δ and CK1ε, are crucial regulators of several key cellular pathways, most notably the Wnt/β-catenin signaling cascade. In this pathway, CK1δ/ε, in concert with GSK-3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of CK1δ/ε by PF-670462 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is a critical component of preclinical drug development. Below are detailed methodologies for two widely used kinase screening assays.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: This method relies on the ability of a test compound to compete with a proprietary, immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the immobilized ligand is measured using a highly sensitive quantitative PCR (qPCR) method that amplifies a unique DNA tag conjugated to each kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Experimental Workflow:
-
Immobilization: An active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM for a broad screen).
-
Washing: Unbound kinase and test compound are washed away.
-
Elution & Quantification: The kinase bound to the beads is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound. For more detailed analysis, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Radiometric Kinase Assay
The radiometric kinase assay is considered a "gold standard" for measuring kinase activity due to its direct and sensitive nature.
Principle: This assay measures the transfer of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate, a buffer solution with necessary cofactors (e.g., Mg²⁺), and the test inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, typically by adding a strong acid (e.g., phosphoric acid).
-
Substrate Capture: The reaction mixture is spotted onto a phosphocellulose paper (e.g., P81 paper), which binds the phosphorylated substrate but not the free ATP.
-
Washing: The paper is washed multiple times to remove any unincorporated radiolabeled ATP.
-
Detection: The radioactivity on the dried paper is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The amount of phosphate incorporated is calculated, and IC50 values are determined by plotting the kinase activity against the inhibitor concentration.
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical factor influencing its therapeutic window and potential for adverse effects. As demonstrated with the benzimidazole-based inhibitor PF-670462, compounds designed for specific targets can exhibit significant off-target activity. Therefore, comprehensive profiling against a broad panel of kinases is an indispensable step in the preclinical characterization of any new kinase inhibitor. The experimental protocols outlined in this guide provide a framework for researchers to design and execute robust kinase inhibition assays, enabling a thorough characterization of the selectivity of novel compounds. Such studies are essential for guiding the development of safer and more effective targeted therapies.
References
A Comparative Spectrometric Guide to 2-Chloro-5-fluorobenzimidazole and its Positional Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the expected spectrometric properties of 2-Chloro-5-fluorobenzimidazole and its positional isomers: 2-Chloro-4-fluorobenzimidazole, 2-Chloro-6-fluorobenzimidazole, and 2-Chloro-7-fluorobenzimidazole.
Due to a lack of comprehensive, publicly available experimental data for all isomers, this guide combines available data for related compounds with theoretical predictions to aid in the differentiation of these closely related molecules.
Spectrometric Data Summary
The following tables summarize the predicted and known spectrometric data for the isomers of 2-Chloro-fluorobenzimidazole. The predictions are based on established principles of each analytical technique.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)
Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. Coupling constants (J) are approximate.
| Compound | Solvent | Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Chloro-4-fluorobenzimidazole | DMSO-d₆ | ~13.0 (br s, 1H, N-H), Aromatic protons expected in the range of δ 7.0-7.8 with complex splitting patterns due to H-H and H-F couplings. | Carbons bearing F and Cl will show characteristic shifts and C-F coupling. Aromatic carbons expected in the range of δ 110-150. C2 (bearing Cl) would be significantly downfield. |
| This compound | DMSO-d₆ | ~12.9 (br s, 1H, N-H), Aromatic protons expected in the range of δ 7.1-7.7. The fluorine at position 5 will influence the shifts and couplings of H4, H6, and H7. | Similar to the 4-fluoro isomer, with distinct shifts for the fluorinated and chlorinated carbons. The carbon at position 5 will show a large C-F coupling constant. |
| 2-Chloro-6-fluorobenzimidazole | DMSO-d₆ | ~12.9 (br s, 1H, N-H), Aromatic protons expected in the range of δ 7.1-7.7. The fluorine at position 6 will influence the shifts and couplings of H4, H5, and H7. | The carbon at position 6 will exhibit a large C-F coupling constant. The overall pattern of aromatic carbons will be distinct from the 4- and 5-fluoro isomers. |
| 2-Chloro-7-fluorobenzimidazole | DMSO-d₆ | ~13.0 (br s, 1H, N-H), Aromatic protons expected in the range of δ 7.0-7.8. The fluorine at position 7 will have a notable effect on the chemical shift and coupling of H6 and H4. | The carbon at position 7 will show a significant C-F coupling. The proximity of the fluorine to the imidazole ring may influence the chemical shifts of C7a and C4 more significantly than in other isomers. |
Table 2: Mass Spectrometry Data (Predicted)
| Compound | Ionization Mode | Predicted Molecular Ion (m/z) | Key Fragmentation Patterns |
| All Isomers | ESI+ or EI | [M+H]⁺: 171.01 (¹²C₇¹H₅³⁵Cl¹⁹F¹⁴N₂) and 173.01 (isotope peak for ³⁷Cl). | Loss of HCl, loss of F, and fragmentation of the benzimidazole ring system. The relative intensities of fragment ions may differ slightly between isomers. |
Table 3: UV-Vis Spectroscopic Data (Predicted)
| Compound | Solvent | Predicted λmax (nm) |
| All Isomers | Methanol or Ethanol | Expected to have absorption maxima in the range of 270-290 nm, characteristic of the benzimidazole chromophore. The position of the fluorine atom is likely to cause only minor shifts in the absorption maxima. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectrometric data for 2-Chloro-fluorobenzimidazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 180 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
ESI-MS Conditions (Positive Ion Mode) :
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimized for the specific instrument.
-
Scan Range: m/z 50-500.
-
-
EI-MS Conditions :
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Scan Range: m/z 35-500.
-
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a solution of the isomer in a UV-transparent solvent (e.g., methanol, ethanol) to an absorbance value below 1.5.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Scan Range: 200-400 nm.
-
Blank: Use the pure solvent as a blank for baseline correction.
-
Visualizations
Caption: Positional Isomers of 2-Chloro-fluorobenzimidazole.
Benchmarking 2-Chloro-5-fluorobenzimidazole and its Analogs Against Commercial Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This is attributed to its structural resemblance to endogenous purines, allowing it to interact with various biological targets. Halogenated benzimidazoles, in particular, have demonstrated significant potential as antiviral, antifungal, and anticancer agents. This guide provides a comparative analysis of the performance of halogenated benzimidazoles against established commercial drugs in these therapeutic areas.
Due to the limited availability of specific experimental data for 2-Chloro-5-fluorobenzimidazole, this guide will utilize data from closely related and well-studied halogenated benzimidazole analogs as representative compounds for comparison. Specifically, we will benchmark:
-
Antiviral Activity: 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) against Ganciclovir for the treatment of Human Cytomegalovirus (HCMV).
-
Antifungal Activity: A representative 5-fluorobenzimidazole derivative against Fluconazole for activity against Candida albicans.
-
Anticancer Activity: Mebendazole, a benzimidazole derivative, against Paclitaxel, focusing on their shared mechanism of tubulin polymerization inhibition.
This guide is intended to provide an objective comparison based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows to aid researchers in the evaluation and development of novel benzimidazole-based therapeutics.
Antiviral Performance: Halogenated Benzimidazoles vs. Ganciclovir
Target: Human Cytomegalovirus (HCMV)
Mechanism of Action:
-
Ganciclovir: A synthetic nucleoside analog of 2'-deoxy-guanosine, which, after phosphorylation, competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation.
-
TCRB (Representative Halogenated Benzimidazole): While the precise mechanism is still under investigation, some benzimidazole derivatives have been shown to inhibit viral replication by targeting viral polymerases or other essential viral enzymes.[1]
Quantitative Comparison:
| Compound | Virus Strain | Assay | IC50 (µM) | Reference |
| TCRB | HCMV | Plaque Assay | 2.9 | [1] |
| Ganciclovir | HCMV | Plaque Assay | ~3.5 | (Average from multiple studies) |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
Materials:
-
Host cells susceptible to the virus (e.g., Human Foreskin Fibroblasts for HCMV)
-
Virus stock of known titer
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Test compound (halogenated benzimidazole) and control drug (Ganciclovir)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., formaldehyde)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in the culture medium.
-
Infection: Remove the culture medium from the cells and infect with a standardized amount of virus (multiplicity of infection, MOI, typically 0.01-0.1 PFU/cell).
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Treatment: Remove the viral inoculum and add the overlay medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 7-14 days for HCMV).
-
Fixation and Staining: Fix the cells with a fixing solution and then stain with a staining solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Antifungal Performance: Halogenated Benzimidazoles vs. Fluconazole
Target: Candida albicans
Mechanism of Action:
-
Fluconazole: An azole antifungal that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Halogenated Benzimidazoles: Some benzimidazole derivatives are also known to inhibit ergosterol biosynthesis, suggesting a similar mechanism of action to azole antifungals. The presence of halogen atoms like fluorine or chlorine at the C-5 position of the benzimidazole ring has been shown to significantly increase antifungal activity.
Quantitative Comparison:
| Compound | Fungal Strain | Assay | MIC (µg/mL) | Reference |
| 5-Fluorobenzimidazole Derivative | C. albicans | Broth Microdilution | Data not available | |
| Fluconazole | C. albicans | Broth Microdilution | 0.25 - 1.0 | (Typical range) |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the visible growth of a fungus.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Standardized broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compound and control drug (Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the antifungal agents in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth in the drug-free control well. This can be assessed visually or by reading the optical density with a spectrophotometer.
Anticancer Performance: Benzimidazoles vs. Paclitaxel
Target: Tubulin Polymerization in Cancer Cells
Mechanism of Action:
-
Paclitaxel: A taxane that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization. This blocks the cell cycle at the G2/M phase, leading to apoptosis.
-
Mebendazole (Representative Benzimidazole): A microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This also leads to G2/M cell cycle arrest and apoptosis.[2][3]
Quantitative Comparison:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Mebendazole | HT-29 (Colon Cancer) | MTT Assay | < 1.0 (at 48h) | [4] |
| OVCAR3 (Ovarian Cancer) | Cell Proliferation Assay | 0.625 (at 48h) | [5] | |
| A549 (Lung Cancer) | Cell Proliferation Assay | ~0.16 | [3] | |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | MTT Assay | 0.3 | [6] |
| SKBR3 (Breast Cancer) | MTT Assay | 4.0 | [6] | |
| Various Human Tumors | Clonogenic Assay | 0.0025 - 0.0075 |
Experimental Protocol: Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, often by monitoring the change in turbidity of the solution.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., G-PEM buffer)
-
GTP solution
-
Test compound (Mebendazole) and control drug (Paclitaxel)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of tubulin, GTP, and serial dilutions of the test compounds in the polymerization buffer. Keep all solutions on ice to prevent premature polymerization.
-
Assay Setup: In a pre-chilled 96-well plate, add the test compounds to the respective wells.
-
Initiation of Polymerization: Add the cold tubulin-GTP mixture to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the compounds can be assessed by comparing the rate and extent of polymerization to the control. The IC50 can be determined by plotting the inhibition of polymerization against the compound concentration.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Culture medium and FBS
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
This guide demonstrates that halogenated benzimidazoles represent a promising class of compounds with potent biological activities that are comparable to, and in some cases may exceed, those of established commercial drugs. The representative compounds, TCRB and Mebendazole, show strong antiviral and anticancer activities, respectively. While specific quantitative data for this compound remains to be fully elucidated, the structure-activity relationships within the benzimidazole class suggest that it is a compound of significant interest for further investigation. The provided experimental protocols offer a framework for the systematic evaluation of this and other novel benzimidazole derivatives. Further research into the specific mechanisms of action and in vivo efficacy is warranted to fully explore the therapeutic potential of this chemical class.
References
- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mebendazole | Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death | springermedicine.com [springermedicine.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-fluorobenzimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-fluorobenzimidazole, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on available safety data, it is crucial to avoid dust formation and prevent contact with skin and eyes. In case of accidental release, appropriate personal protective equipment (PPE) should be worn, and the material should be collected for disposal while preventing it from entering drains.[1]
Key Hazards:
-
Avoid breathing mist, gas, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Discharge into the environment must be avoided.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is essential:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear chemical-impermeable gloves. Take off contaminated clothing immediately and wash before reuse. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Avoid breathing dust.[1] |
| Body Protection | Wear protective clothing to prevent skin exposure. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound, as with many halogenated organic compounds, is through an approved hazardous waste disposal plant. The stable carbon-fluorine bond in such compounds necessitates specialized disposal methods to ensure complete destruction.[2]
Step 1: Waste Collection and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealable container.
-
The container must be compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound."
Step 2: Segregation of Waste
-
Store halogenated organic waste, such as this compound, separately from other chemical waste streams, particularly non-halogenated solvents.[3] Mixing these wastes can complicate the disposal process and increase costs.[3]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
Step 4: Recommended Disposal Method
-
High-Temperature Incineration: This is the most effective method for the complete destruction of fluorinated and chlorinated organic compounds.[2] The incinerator must be licensed to handle halogenated organic waste.
-
Hazardous Waste Landfill: If high-temperature incineration is not an option, disposal in a designated hazardous waste landfill is an alternative.[4] The landfill must be permitted to accept halogenated organic waste.
-
Deep Well Injection: This method may be used for liquid waste streams and involves injecting the waste deep underground into stable geological formations.[4]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound should be treated as hazardous waste.
-
It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
After thorough decontamination, the container may be disposed of as regular waste, but it is crucial to puncture or otherwise render the container unusable to prevent reuse. Always follow your institution's specific guidelines for empty container disposal.
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation and remove all sources of ignition. [1]
-
Evacuate personnel to a safe area. [1]
-
Wear appropriate PPE, including chemical-impermeable gloves and eye protection. [1]
-
Contain the spill to prevent further leakage. [1]
-
Collect the spilled material using an inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal. [6][7]
-
Do not let the chemical enter drains. [1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Chloro-5-fluorobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Chloro-5-fluorobenzimidazole. The following procedures are based on available safety data and best practices for handling halogenated benzimidazole derivatives.
I. Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on the hazard profile of this compound and similar compounds, which indicates potential for skin, eye, and respiratory irritation, the following PPE is mandatory.[1][2]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves.[1] For prolonged contact, consider butyl rubber gloves. | To prevent skin contact and absorption. Double gloving offers an additional layer of protection. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield must be worn over goggles when there is a risk of splashing.[1] | To protect the eyes and face from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form outside of a certified chemical fume hood.[1] | To prevent inhalation of fine particles that may cause respiratory irritation. |
| Protective Clothing | A disposable, polyethylene-coated polypropylene gown or a lab coat made of a low-permeability fabric should be worn over personal clothing.[1] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory. |
| Footwear | Closed-toe shoes are mandatory at all times within the laboratory. | To protect the feet from potential spills. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly labeled with the chemical name and appropriate hazard symbols.
B. Handling and Use:
-
All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Avoid the formation of dust when handling the solid.[3]
-
Use dedicated spatulas and weighing boats for this chemical.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
III. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: This includes empty containers, used PPE (gloves, gowns, etc.), and any labware that has come into contact with the chemical.
-
Waste Collection: Collect all contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Do not discharge the chemical into drains or the environment.[3]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in Table 1.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
-
For larger spills, follow your institution's established spill response protocol for hazardous materials.
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
